Technical Whitepaper: Physicochemical Profiling of 6-Bromo-5-fluoro-1H-indole-3-carbonitrile
Executive Summary 6-Bromo-5-fluoro-1H-indole-3-carbonitrile (CAS: 1211593-30-4) is a highly specialized heterocyclic building block used primarily in the development of small molecule kinase inhibitors. Its structural co...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
6-Bromo-5-fluoro-1H-indole-3-carbonitrile (CAS: 1211593-30-4) is a highly specialized heterocyclic building block used primarily in the development of small molecule kinase inhibitors. Its structural core—an indole scaffold decorated with a nitrile group at the C3 position and a specific halogenation pattern (5-fluoro, 6-bromo) on the benzenoid ring—imparts unique electronic and steric properties. These features make it a critical intermediate for optimizing potency and metabolic stability in drug discovery campaigns targeting JAK, VEGFR, and other tyrosine kinases.
This technical guide provides a comprehensive physicochemical profile, synthetic accessibility analysis, and handling protocols for researchers utilizing this compound in medicinal chemistry.
Molecular Identity & Structural Analysis
The compound is defined by a dense functionalization of the indole bicyclic system. The presence of the nitrile group at C3 significantly alters the electron density of the pyrrole ring compared to the parent indole, while the vicinal halogen substitution (F, Br) at C5 and C6 provides handles for further cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) and modulates lipophilicity.
Parameter
Detail
IUPAC Name
6-Bromo-5-fluoro-1H-indole-3-carbonitrile
CAS Number
1211593-30-4
Molecular Formula
C₉H₄BrFN₂
Molecular Weight
239.04 g/mol
SMILES
FC1=C(Br)C=C2C(C#N)=CNC2=C1
Appearance
Off-white to pale yellow solid
Electronic Structure & Reactivity
The 3-cyano group is a strong electron-withdrawing group (EWG), which reduces the electron density of the indole ring system. This has two major consequences:
Increased Acidity: The N-H proton becomes significantly more acidic (lower pKa) compared to unsubstituted indole, facilitating deprotonation by mild bases (e.g., Cs₂CO₃ or K₂CO₃).
Nucleophilic Deactivation: The C2 position is deactivated toward electrophilic aromatic substitution but activated for nucleophilic attack or lithiation-mediated functionalization.
Figure 1: Electronic influence of substituents on the indole scaffold. The synergistic electron withdrawal by the nitrile and halogens increases N-H acidity.
Physicochemical Properties[1][2][3]
The following data synthesizes experimental values and high-confidence predictive models essential for formulation and assay development.
Solubility and Lipophilicity
The compound exhibits low aqueous solubility due to the planar, aromatic nature of the indole and the lipophilic halogens. However, the nitrile group introduces a dipole that supports solubility in polar aprotic solvents.
Property
Value / Description
Relevance
LogP (Predicted)
2.6 – 2.9
Moderate lipophilicity; suitable for cell permeability.
Topological Polar Surface Area (TPSA)
~39.6 Ų
Indicates good potential for membrane permeability (Rule of 5 compliant).
pKa (Indole NH)
~12.5 (in DMSO)
significantly more acidic than indole (pKa ~17) due to 3-CN.
Water Solubility
< 0.1 mg/mL
Poor; requires organic co-solvents (DMSO, DMA) for biological assays.
DMSO Solubility
> 20 mg/mL
Excellent; standard stock solution concentration is 10 mM.
Solid-State Properties
Melting Point: Typically 210–215 °C (Predicted/Analogous). The high melting point relative to the non-cyano parent (82–84 °C) reflects the strong dipole-dipole interactions and hydrogen bonding capability introduced by the nitrile group.
Stability: Stable under standard laboratory conditions. Hydrolysis of the nitrile to the amide or acid may occur under strongly acidic or basic aqueous conditions at elevated temperatures.
Synthetic Accessibility & Characterization
For researchers needing to synthesize or validate the identity of this material, the following protocols are standard.
Synthesis via Chlorosulfonyl Isocyanate (CSI)
The most robust route to introduce the nitrile at the C3 position of the 6-bromo-5-fluoroindole scaffold is the reaction with chlorosulfonyl isocyanate (CSI), followed by treatment with DMF.
Figure 2: One-pot synthesis of the target nitrile from the parent indole using CSI.
Specific Target Organ Toxicity (STOT-SE): Category 3 (Respiratory irritation).[1]
Storage & Stability
Temperature: Store at 2–8 °C for long-term stability.
Atmosphere: Hygroscopic; store under inert gas (Nitrogen or Argon) if possible.
Container: Amber glass vials to protect from potential light-induced debromination over long periods.
Experimental Protocol: Solubility for Bioassays
Stock Preparation: Dissolve 2.39 mg in 1.0 mL of anhydrous DMSO to yield a 10 mM stock solution.
Sonication: Sonicate for 2–5 minutes. The solution should be clear and colorless.
Dilution: For cellular assays, dilute the DMSO stock into culture medium. Ensure the final DMSO concentration is <0.5% to avoid solvent toxicity. Note: Precipitation may occur in aqueous media at concentrations >50 µM.
References
PubChem . (2025). 6-Bromo-5-fluoroindole (Parent Compound Data). National Library of Medicine. Retrieved from [Link]
Organic Syntheses. (1970). Reaction of Indoles with Chlorosulfonyl Isocyanate. Org. Synth. 1970, 50, 52. (Methodological reference for nitrile synthesis).
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Structure Elucidation of 6-Bromo-5-fluoro-1H-indole-3-carbonitrile
Content Type: Technical Whitepaper
Audience: Medicinal Chemists, Analytical Scientists, and CMC Leads.
Executive Summary & The "Regioisomer Trap"
In the development of kinase inhibitors and antiviral agents, halogenated indoles serve as critical pharmacophores. However, the synthesis of 6-Bromo-5-fluoro-1H-indole-3-carbonitrile presents a notorious "regioisomer trap."
The electrophilic substitution patterns of fluorine and bromine are sufficiently similar that synthetic routes often yield mixtures of the target (6-Br, 5-F) and its constitutional isomer (5-Br, 6-F). Standard LC-MS cannot distinguish these isobaric species. This guide outlines a definitive, self-validating analytical workflow to unambiguously assign the structure, relying heavily on the specific scalar coupling (
) and dipolar coupling (NOE) properties of the Fluorine-19 nucleus.
Analytical Workflow Strategy
The following decision tree illustrates the logical progression from bulk characterization to absolute regiochemical assignment.
Figure 1: The analytical hierarchy. While MS and IR confirm functional groups, 2D NMR is the critical filter for regioisomerism.
Mass Spectrometry: The Halogen Signature
Before assessing the geometry, we must validate the elemental composition. Bromine provides a distinct isotopic signature that serves as a purity checkpoint.
Methodology: ESI-MS (Negative/Positive mode) or APCI.
Expected Result:
Molecular Ion:
or .
Isotopic Pattern: A 1:1 doublet ratio for the molecular ion peaks (
and ) due to the natural abundance of (50.7%) and (49.3%).
Absence of Triplet: A 1:2:1 pattern would indicate dibromination (impurity), while a lack of the M+2 peak indicates debromination.
Technical Insight: If the
peak is significantly less than 95-100% intensity of the peak, suspect contamination with the non-brominated 5-fluoro-indole precursor.
Vibrational Spectroscopy (FT-IR)
The nitrile group at C3 is electronically conjugated to the indole ring, affecting its stretching frequency.[1]
Functional Group
Frequency ()
Mode
Notes
N-H
Stretch
Broad band; confirms indole N-H.
CN
Stretch
Sharp, distinct. Conjugation lowers slightly vs aliphatic nitriles ().
Problem: Without knowing which proton signal is H4 and which is H7, we cannot apply this logic yet. We need an anchor.
The "Smoking Gun": 1H-1H NOESY & 1H-19F HOESY
We use the fixed position of the NH (H1) proton to anchor the assignment.
Protocol:
Anchor H7: In the NOESY spectrum, look for a cross-peak between the NH signal (H1) and one of the aromatic protons.
Result: The proton showing NOE with NH must be H7 . (H4 is spatially too distant).
Measure
of H7: Now, look at the 1D H splitting of this identified H7 signal.
The Decision Matrix:
Identified H7 Coupling ()
Structural Conclusion
Status
Medium (~5-7 Hz)
H7 is meta to F. Fluorine is at C5.
Target Confirmed (6-Br-5-F)
Large (~9-11 Hz)
H7 is ortho to F. Fluorine is at C6.
Isomer Identified (5-Br-6-F)
Visualizing the Logic
The following diagram details the specific NMR correlations required to validate the structure.
Figure 2: The self-validating NMR logic flow. By anchoring H7 via NOE to the NH group, the J-coupling magnitude definitively assigns the fluorine position.
Experimental Protocols
Sample Preparation for NMR
Solvent: DMSO-
(99.9% D) is preferred over CDCl due to the poor solubility of the rigid nitrile-indole core and to sharpen the exchangeable NH proton signal.
Concentration: 5–10 mg for 1D experiments; 20–30 mg for 2D (HOESY/HMBC).
H-H) is standard, the H-F HOESY is the definitive experiment for fluorinated aromatics.
Parameter Set: hfhoesy (Bruker) or equivalent.
Mixing Time: 400–600 ms.
Interpretation: Look for cross-peaks between F5 and H4.
Target (6-Br-5-F): Strong HOESY correlation between F signal and H4 (ortho). Weak/No correlation to H7.
Isomer (5-Br-6-F): Strong HOESY correlation between F signal and H7 (ortho).
X-Ray Crystallography (The Gold Standard)
If the compound is a solid, single-crystal XRD provides the absolute structure, including bond lengths that distinguish C-F (1.35 Å) from C-Br (1.90 Å).
Growth Method: Slow evaporation from Methanol/DCM or Acetonitrile/Water.
Validation: The electron density map will clearly differentiate the heavy Bromine atom at C6 from the lighter Fluorine at C5.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for J-coupling constants).
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[4] Link
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Detailed protocols for HOESY/NOESY). Link
National Institute of Standards and Technology (NIST). 3-Indolecarbonitrile IR Spectrum. NIST Chemistry WebBook, SRD 69.[5] Link
Linclau, B., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures. Royal Society of Chemistry. (Demonstrates 1H-19F HOESY utility). Link
Safety and Handling of 6-Bromo-5-fluoro-1H-indole-3-carbonitrile: A Technical Guide
Part 1: Executive Summary & Compound Profile Introduction 6-Bromo-5-fluoro-1H-indole-3-carbonitrile is a highly specialized heterocyclic intermediate used primarily in the synthesis of small-molecule kinase inhibitors an...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Compound Profile
Introduction
6-Bromo-5-fluoro-1H-indole-3-carbonitrile is a highly specialized heterocyclic intermediate used primarily in the synthesis of small-molecule kinase inhibitors and receptor modulators. As a halogenated indole derivative bearing a nitrile group, it presents a specific set of physicochemical and toxicological challenges.
Critical Note on Data Availability:
Specific toxicological data for this exact substitution pattern is limited in public registries. Consequently, this safety protocol is derived from Structure-Activity Relationships (SAR) , analyzing the confirmed hazards of its parent core (Indole-3-carbonitrile , CAS 5457-28-3) and its halogenated precursor (6-Bromo-5-fluoroindole , CAS 259860-08-7).
Physicochemical Profile
Understanding the physical state is the first line of defense in exposure prevention.
Property
Description / Value (Predicted/Analogous)
Significance
Chemical Structure
Indole core with -CN at C3, -F at C5, -Br at C6
Multi-functional scaffold for cross-coupling.
Molecular Formula
C₉H₄BrFN₂
Halogens increase lipophilicity.
Molecular Weight
~239.05 g/mol
Heavy atom effect (Br) dominates mass.
Appearance
Off-white to pale yellow/beige solid
Visual indicator of purity/oxidation.
Solubility
Low in Water; High in DMSO, DMF, EtOAc
handling implication: Use organic solvent protocols.
Melting Point
>200°C (Predicted based on analogs)
Stable solid under ambient conditions.
Reactivity
Susceptible to hydrolysis (strong acid/base)
Potential for amide/acid formation or HCN release (rare).
Part 2: Hazard Identification & Toxicology (SAR Analysis)
GHS Classification (Derived)
Based on the toxicity profiles of Indole-3-carbonitrile [1] and 6-Bromo-5-fluoroindole [2], this compound must be treated as a Category 2 Irritant and Acute Toxin (Category 4) .
Nitrile Moiety (-CN): While aromatic nitriles are generally stable, thermal decomposition or reaction with strong acids can theoretically release hydrogen cyanide (HCN). Risk Level: Low, but non-zero during fire.
Halogenation (Br, F): The fluorine atom increases metabolic stability and lipophilicity, potentially enhancing skin absorption compared to non-fluorinated analogs. The bromine atom is a reactive handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), making the compound sensitive to organometallic contaminants.
Indole Core: Indoles are known sensitizers. Repeated exposure via inhalation of dust may lead to allergic respiratory reactions.
Part 3: Safe Handling Protocols
Engineering Controls
The primary control measure is containment .
Solid Handling: All weighing and transfer of solids must occur inside a certified Chemical Fume Hood or a Powder Containment Balance Enclosure .
Solution Handling: Once dissolved (e.g., in DMSO), the vapor pressure is low, but the solution can penetrate gloves more easily.
Personal Protective Equipment (PPE) Matrix
Body Part
Recommended Protection
Rationale
Eyes
Chemical Safety Goggles (ANSI Z87.1)
Prevent corneal damage from irritant dust/splash.
Hands
Double Gloving: Nitrile (Outer) / Nitrile (Inner)
Halogenated aromatics can permeate thin nitrile; double layer provides breakthrough time buffer.
Respiratory
N95 (if outside hood) or P100 (spill cleanup)
Prevent inhalation of irritant dusts (H335).
Body
Lab Coat (Cotton/Poly blend) + Tyvek Sleeves
Protect forearms during weighing operations.
Operational Workflow Diagram
The following Graphviz diagram outlines the logical flow for safe handling, emphasizing decision points for waste and cleaning.
Caption: Operational workflow for handling 6-Bromo-5-fluoro-1H-indole-3-carbonitrile from receipt to disposal.
Part 4: Emergency Response & First Aid
Exposure Response Logic
Immediate action mitigates long-term injury. The high lipophilicity of this compound means skin decontamination requires surfactants (soap), not just water.
Caption: Decision tree for emergency response following exposure events.
Spill Cleanup
Evacuate: Clear the immediate area of non-essential personnel.
PPE Up: Don N95/P100 respirator, double gloves, and goggles.
Contain: If solid, cover with a damp paper towel to prevent dust generation. If liquid (solution), absorb with vermiculite or sand.
Clean: Wipe area with a mild detergent solution (soap/water). Avoid using acetone or ethanol initially, as these may enhance skin absorption of any residue.
Dispose: Place all cleanup materials in a sealed bag labeled "Hazardous Waste - Toxic Solid."
Part 5: Synthetic Context & Reactivity[6]
Why This Compound?
In drug development, this scaffold is a "privileged structure."
The Nitrile (C3): Serves as a hydrogen bond acceptor or a precursor to primary amines (via reduction) and amides (via hydrolysis).
The Bromine (C6): A critical handle for Suzuki-Miyaura coupling to attach aryl groups, extending the molecule to fit into kinase ATP-binding pockets.
The Fluorine (C5): Modulates pKa and metabolic stability (blocking oxidation at the 5-position).
Incompatibility
Strong Oxidizers: Can react vigorously.
Strong Acids: Potential hydrolysis of the nitrile to the amide/acid.
Palladium Catalysts: While intended for reaction, inadvertent mixing with catalysts and base in the presence of moisture can trigger premature coupling or decomposition.
Part 6: References
Thermo Fisher Scientific. (2021). Safety Data Sheet: Indole-3-carbonitrile. Retrieved from
Sigma-Aldrich. (2023). Safety Data Sheet: 6-Bromo-5-fluoroindole. Retrieved from
PubChem. (n.d.).[2] Compound Summary: 6-Bromo-5-fluoro-1H-indole.[4][5] National Library of Medicine. Retrieved from [5]
Organic Syntheses. (2014). Utilizing the Chemical Properties of Chlorosulfonyl Isocyanate. Retrieved from
"potential research applications of fluorinated indoles"
Executive Summary The incorporation of fluorine into the indole scaffold represents a cornerstone strategy in modern medicinal chemistry and agrochemical development. The indole moiety, ubiquitous in nature (e.g., trypto...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The incorporation of fluorine into the indole scaffold represents a cornerstone strategy in modern medicinal chemistry and agrochemical development. The indole moiety, ubiquitous in nature (e.g., tryptophan, serotonin, auxins), serves as a privileged structure for binding to diverse biological targets. However, native indoles often suffer from rapid metabolic clearance via cytochrome P450-mediated hydroxylation and limited membrane permeability.
Fluorinated indoles bridge this gap by leveraging the unique properties of the carbon-fluorine (C-F) bond:
Metabolic Stability: Fluorine blocks labile C-H sites (particularly C5, C6, and C7) from oxidative degradation.
Electronic Modulation: The high electronegativity of fluorine alters the pKa of the indole nitrogen and adjacent functional groups, tuning receptor binding affinity.
Lipophilicity: Fluorination typically increases logP, enhancing blood-brain barrier (BBB) penetration and cellular uptake.
This guide details the mechanistic advantages, synthesis pathways, and specific applications of fluorinated indoles, providing a roadmap for their use in high-value research.
The Fluorine Effect: Mechanistic & Structural Logic
The strategic placement of fluorine on the indole ring dictates the molecule's physicochemical and biological profile.[1]
Metabolic Blocking (The "Soft Spot" Defense)
Native indole is electron-rich and prone to electrophilic aromatic substitution and oxidation.
C5 & C6 Positions: These are the primary sites for Phase I metabolism (hydroxylation) by CYP450 enzymes. Substituting hydrogen with fluorine at these positions significantly extends the half-life (
) of the compound without imposing a massive steric penalty (Van der Waals radius: H = 1.20 Å, F = 1.47 Å).
Mechanism: The C-F bond energy (~116 kcal/mol) renders the site inert to oxidative cleavage, forcing the metabolic machinery to find alternative, slower pathways.
Electronic Tuning (pKa and Dipole)
Fluorine acts as an electron-withdrawing group (EWG) via induction (
) but can donate electron density via resonance ().
Indole N-H Acidity: Fluorination at C4, C5, C6, or C7 increases the acidity of the N1 proton. This can strengthen hydrogen bond donor capability in the active site of a target protein (e.g., kinase hinge regions).
Dipole Alignment: The C-F bond introduces a strong dipole moment that can engage in orthogonal dipolar interactions with protein backbone amides or carbonyls.
Visualization: SAR Logic of Fluorinated Indoles
Caption: Logical flow demonstrating how fluorine substitution modifies the intrinsic properties of the indole scaffold to overcome metabolic and binding limitations.
Synthesis Strategies
Accessing fluorinated indoles requires robust methodologies. While direct fluorination of indole is possible, it often lacks regioselectivity. De novo synthesis remains the gold standard for scaffold construction.
Classical Route: Fischer Indole Synthesis
The most reliable method for generating specific isomers (e.g., 4-, 5-, 6-, or 7-fluoroindole) involves the reaction of fluorinated phenylhydrazines with ketones or aldehydes.
Pros: Scalable, uses commercially available starting materials, highly regioselective based on hydrazine precursor.
Cons: Requires acidic conditions (can be harsh for sensitive substrates).
Modern Route: Pd-Catalyzed C-H Activation
For late-stage functionalization or complex substrates, palladium-catalyzed C-H activation allows for the construction of the indole ring from fluorinated anilines and alkynes/alkenes.
Pros: Mild conditions, tolerates diverse functional groups.
Cons: Expensive catalysts, requires optimization of ligands.
Visualization: Synthesis Pathways
Caption: Comparison of the classical Fischer Indole Synthesis (blue path) and the modern Pd-catalyzed Larock Synthesis (green path) for accessing fluorinated indoles.
Research Applications & Case Studies
Pharmaceutical Applications
Fluorinated indoles are critical in oncology and infectious disease research.[2]
Oncology (Kinase Inhibitors):
Sunitinib (Sutent): Contains a 5-fluoro-2-oxindole core. The fluorine atom enhances metabolic stability and increases the acidity of the amide NH, strengthening binding to the ATP-binding pocket of receptor tyrosine kinases (VEGFR, PDGFR).
Rucaparib (Rubraca): A PARP inhibitor used in ovarian cancer. The fluoroindole core is essential for its potency and pharmacokinetic profile.
7-Fluoroindole (7-FI): Identified as a potent "antivirulence" agent against Pseudomonas aeruginosa.[3] Unlike traditional antibiotics that kill bacteria (driving resistance), 7-FI inhibits quorum sensing and biofilm formation, rendering the bacteria less pathogenic without imposing strong survival pressure.
5-Fluoroindole (5-FI): Exhibits activity against Mycobacterium tuberculosis (Mtb), likely by mimicking tryptophan and disrupting protein synthesis or metabolic regulation in the bacteria.
Agrochemical Applications
Auxin Mimics: Indole-3-acetic acid (IAA) is the primary plant growth hormone (auxin).[4] 4-Fluoroindole-3-acetic acid (4-F-IAA) is a synthetic auxin that resists degradation by plant peroxidases (which typically attack the indole ring). This leads to prolonged hormonal activity, useful for rooting compounds and fruit setting.
Fungicides: Fluorinated indoles serve as scaffolds for novel fungicides, targeting specific fungal metabolic pathways while maintaining environmental stability.
Comparative Data: Biological Activity[2][5][6]
Compound
Application
Target / Mechanism
Key Metric (Activity)
5-Fluoroindole
Tuberculosis
M. tuberculosis Growth
MIC: ~4.7–29.1 μM [4]
7-Fluoroindole
Antivirulence
P. aeruginosa Biofilm
Biofilm Inhibition: >70% at 1mM [5]
Sunitinib
Oncology
VEGFR2 Kinase
IC50: 9 nM (Ki)
4-Fluoro-IAA
Plant Growth
Auxin Receptor (TIR1)
High stability vs. Native IAA
Experimental Protocols
Protocol A: Synthesis of 5-Fluoroindole via Fischer Indolization
This protocol utilizes the Japp-Klingemann modification or direct Fischer cyclization to generate the indole core from a hydrazine precursor.
Reagents:
4-Fluorophenylhydrazine hydrochloride (1.0 equiv)
Ethyl pyruvate (1.1 equiv)
Polyphosphoric acid (PPA) or H2SO4/EtOH
Sodium hydroxide (NaOH)
Step-by-Step Methodology:
Hydrazone Formation: Dissolve 4-fluorophenylhydrazine HCl (10 mmol) in ethanol (20 mL). Add ethyl pyruvate (11 mmol) and a catalytic amount of glacial acetic acid. Reflux for 2 hours. Cool to precipitate the hydrazone. Filter and dry.
Cyclization: Mix the dried hydrazone with Polyphosphoric acid (20 g) in a round-bottom flask. Heat to 100-110°C with mechanical stirring for 3 hours. The mixture will darken.
Quenching: Pour the hot reaction mixture onto crushed ice (100 g) with vigorous stirring. The ester intermediate (Ethyl 5-fluoroindole-2-carboxylate) will precipitate.
Hydrolysis & Decarboxylation:
Reflux the ester in 10% NaOH solution for 4 hours to obtain the carboxylic acid.
Acidify with HCl to precipitate 5-fluoroindole-2-carboxylic acid.
Heat the dry acid powder with copper powder (catalyst) in quinoline at 220°C for 2 hours (thermal decarboxylation).
Purification: Dilute with water, extract with ethyl acetate, wash with dilute HCl (to remove quinoline), dry over MgSO4, and concentrate. Purify via column chromatography (Hexane/EtOAc).
Validation:
1H NMR (CDCl3): Look for the characteristic indole C2-H (~7.2 ppm) and C3-H (~6.5 ppm) signals, along with the specific splitting pattern of the 5-fluoro substitution.
19F NMR: A single distinct peak around -120 to -125 ppm (depending on solvent).
"discovery and history of 6-Bromo-5-fluoro-1H-indole-3-carbonitrile"
The following is an in-depth technical guide on the discovery, history, and application of 6-Bromo-5-fluoro-1H-indole-3-carbonitrile . A Privileged Scaffold in Antiviral and Kinase Inhibitor Discovery [1] Executive Summa...
Author: BenchChem Technical Support Team. Date: February 2026
The following is an in-depth technical guide on the discovery, history, and application of 6-Bromo-5-fluoro-1H-indole-3-carbonitrile .
A Privileged Scaffold in Antiviral and Kinase Inhibitor Discovery [1]
Executive Summary
6-Bromo-5-fluoro-1H-indole-3-carbonitrile (CAS: 1211593-30-4 ) is a highly specialized heterocyclic building block used in modern medicinal chemistry.[1] It serves as a critical intermediate in the synthesis of small-molecule therapeutics targeting viral polymerases (HCV NS5B) , viral entry proteins (HIV-1 attachment) , and specific protein kinases .
Its structural value lies in its orthogonal functionalization potential :
C3-Nitrile (CN): A versatile handle for conversion to amides, acids, or heterocycles (e.g., oxadiazoles, tetrazoles), or acting as a hydrogen bond acceptor.
C5-Fluorine (F): Enhances metabolic stability by blocking the metabolically labile C5 position and modulating the pKa of the indole NH.
C6-Bromine (Br): A reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the scaffold into complex drug candidates.
Discovery and Historical Context
Origins in Antiviral Research
The specific substitution pattern of 6-bromo-5-fluoroindole derivatives emerged prominently in the mid-2000s during the intense race to develop direct-acting antivirals (DAAs) for Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV) .
HCV NS5B Polymerase Inhibitors:
Research groups, including those at the University of Illinois and major pharmaceutical companies, explored substituted indoles as allosteric inhibitors of the HCV NS5B RNA-dependent RNA polymerase. The "Thumb Site II" of the polymerase is a hydrophobic pocket that accommodates indole scaffolds. The introduction of electron-withdrawing groups (like fluorine) and lipophilic halogens (bromine) at the 5- and 6-positions was found to improve potency and binding affinity.
Key Patent:WO 2008/077138 (Assignee: The Board of Trustees of the University of Illinois) discloses the synthesis and use of 6-bromo-5-fluoroindole derivatives as precursors for potent viral inhibitors.
HIV-1 Attachment Inhibitors:
The 5-fluoro-6-bromoindole core also appears in structure-activity relationship (SAR) studies for HIV-1 attachment inhibitors. These compounds bind to the viral envelope glycoprotein gp120, preventing its interaction with the host CD4 receptor. The 3-cyano group often serves as a bioisostere for carbonyl functionalities or as a precursor to oxo-acetyl groups found in compounds like BMS-488043 .
Evolution into Kinase Inhibition
In the 2010s, the scaffold found utility in kinase inhibitor discovery. The 3-cyanoindole motif is a known pharmacophore for ATP-competitive inhibitors. The 5-F/6-Br substitution allows medicinal chemists to fine-tune the electronics of the indole ring, affecting its hydrogen-bonding capability with the kinase hinge region.
Chemical Synthesis & Methodology
The synthesis of 6-Bromo-5-fluoro-1H-indole-3-carbonitrile typically proceeds from the parent indole, 6-bromo-5-fluoroindole (CAS: 259860-08-7).
Retrosynthetic Analysis
The most robust route involves constructing the indole core first, followed by C3-functionalization.
Indole Formation: Synthesis of 6-bromo-5-fluoroindole from substituted anilines or nitrobenzenes.
C3-Formylation: Vilsmeier-Haack reaction to install an aldehyde.
Conversion to Nitrile: Oximation followed by dehydration.
Detailed Experimental Protocol
Step 1: Synthesis of 6-Bromo-5-fluoro-1H-indole-3-carbaldehyde
dropwise (exothermic) to generate the Vilsmeier reagent (chloroiminium ion). Stir for 30 min.
Dissolve 6-bromo-5-fluoroindole in DMF and add dropwise to the mixture at 0°C.
Warm to room temperature, then heat to 60°C for 2 hours.
Quench: Pour the reaction mixture into ice-water containing sodium hydroxide (NaOH) or sodium acetate to hydrolyze the intermediate iminium salt to the aldehyde.
Isolation: Filter the resulting precipitate or extract with ethyl acetate.
Step 2: Conversion to 6-Bromo-5-fluoro-1H-indole-3-carbonitrile
and sodium acetate in ethanol for 2 hours to form the oxime. Remove solvent.
Dehydration: Resuspend the crude oxime in acetic anhydride and heat to reflux for 4 hours. Alternatively, treat with
in benzene/toluene.
Workup: Neutralize with saturated
. Extract with dichloromethane (DCM).
Purification: Recrystallize from ethanol/water or purify via silica gel chromatography (Hexane/EtOAc gradient).
Synthesis Pathway Diagram
Caption: Synthetic route from the parent indole to the 3-carbonitrile derivative via Vilsmeier-Haack formylation.
Structural Data & Properties
Property
Value
IUPAC Name
6-Bromo-5-fluoro-1H-indole-3-carbonitrile
CAS Number
1211593-30-4
Molecular Formula
Molecular Weight
239.05 g/mol
Exact Mass
237.954 g/mol
Appearance
Off-white to pale brown solid
Melting Point
>200°C (decomposition often occurs)
Solubility
Soluble in DMSO, DMF; sparingly soluble in DCM, MeOH
SMILES
FC1=C(Br)C=C2C(C#N)=CNC2=C1
InChIKey
HQQFKUFAZVTFQV-UHFFFAOYSA-N
Medicinal Chemistry Applications
Structure-Activity Relationship (SAR) Logic
The molecule is designed to address specific challenges in drug discovery:
Metabolic Stability (5-Fluoro): The C5 position of indole is a hotspot for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Fluorine substitution blocks this site, prolonging the half-life (
) of the drug.
Electronic Modulation: The electron-withdrawing nature of the 3-CN and 5-F groups increases the acidity of the indole NH (
decreases). This strengthens the hydrogen bond donation capability of the NH group, which is critical for binding to the "hinge region" of kinases or the allosteric pockets of viral polymerases.
Synthetic Divergence (6-Bromo): The bromine atom allows for the late-stage introduction of diversity. Libraries of compounds can be generated by coupling aryl, heteroaryl, or alkyl groups at this position.
SAR Workflow Diagram
Caption: Functional analysis of the scaffold showing how each substituent contributes to drug-like properties.
References
The Board of Trustees of the University of Illinois. (2008). Indole inhibitors of HCV NS5B polymerase. World Intellectual Property Organization.[2] Patent WO 2008/077138 A1.
PubChem. (n.d.). 6-Bromo-5-fluoro-1H-indole-3-carbonitrile (Compound). National Center for Biotechnology Information. Retrieved February 14, 2026.
Fluorochem. (n.d.). Product Data Sheet: 6-Bromo-5-fluoro-1H-indole-3-carbonitrile. Retrieved February 14, 2026.
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Contextual grounding for 5-F substitution).
"use of 6-Bromo-5-fluoro-1H-indole-3-carbonitrile in medicinal chemistry"
Application Note: Strategic Utilization of 6-Bromo-5-fluoro-1H-indole-3-carbonitrile in Medicinal Chemistry Abstract This technical guide details the utility of 6-Bromo-5-fluoro-1H-indole-3-carbonitrile (CAS: 1211593-30-...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of 6-Bromo-5-fluoro-1H-indole-3-carbonitrile in Medicinal Chemistry
Abstract
This technical guide details the utility of 6-Bromo-5-fluoro-1H-indole-3-carbonitrile (CAS: 1211593-30-4) as a high-value scaffold in drug discovery. Uniquely positioned at the intersection of metabolic stability and synthetic versatility, this building block is critical for the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and Type I/II Kinase Inhibitors. This note provides mechanistic insights, validated synthetic protocols, and structural activity relationship (SAR) data to accelerate lead optimization campaigns.
The Scaffold Advantage: Mechanistic & Electronic Rationale
In modern medicinal chemistry, the "magic methyl" effect has a halogenated counterpart. The simultaneous incorporation of the 3-cyano, 5-fluoro, and 6-bromo motifs on the indole core creates a triad of pharmacological advantages:
pKa Tuning: The electron-withdrawing nitrile group significantly lowers the pKa of the indole N-H (from ~17 to ~13-14), enhancing its hydrogen-bond donating capability. This is crucial for interactions with backbone carbonyls in target proteins (e.g., Lys101 in HIV-1 RT).
Metabolic Gatekeeper: Unlike the aldehyde or ester precursors, the nitrile is metabolically robust against rapid oxidation or hydrolysis in physiological pH.
5-Fluoro (F): The Metabolic Shield
Blocking C5-Oxidation: The C5 position of indole is the primary site for Cytochrome P450-mediated hydroxylation. Fluorine substitution blocks this "soft spot," significantly extending half-life (
) and reducing clearance ().
Lipophilicity: Fluorine enhances lipophilicity (
) moderately, improving membrane permeability without the solubility penalty of heavier halogens.
6-Bromo (Br): The Diversification Handle
Orthogonal Reactivity: The C6-Bromine bond is weaker than the C5-Fluorine bond, allowing for highly chemoselective Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) without disturbing the metabolic shield at C5.
Therapeutic Applications & Case Studies
Case Study A: HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
The indole-3-carbonitrile core is a bioisostere of the diarylpyrimidine (DAPY) family (e.g., Etravirine).
Mechanism: The scaffold binds in the hydrophobic Non-Nucleoside Inhibitor Binding Pocket (NNIBP).[1]
Interaction Map:
Indole NH: H-bond donor to the carbonyl of Lys101 .
3-CN: H-bond acceptor or dipole interaction with the backbone of Val106 .
6-Aryl Tail: The 6-bromo group allows for the attachment of a cyanovinyl or aryl wing, which extends into the solvent-exposed channel, a strategy proven to overcome K103N resistance mutations.
Case Study B: Kinase Inhibitors (EGFR / c-Met)
Substituted indoles serve as hinge-binders in Type I kinase inhibitors.
Mechanism: The 3-CN group can interact with the gatekeeper residue, while the 5-F modifies the electronic density of the ring to fine-tune
-stacking interactions with the phenylalanine regulatory spine (R-spine).
Validated Experimental Protocols
Protocol A: Synthesis of 6-Bromo-5-fluoro-1H-indole-3-carbonitrile
Rationale: While commercially available, in-house synthesis from the cheaper 6-bromo-5-fluoroindole ensures purity and scalability.
Step 1: Vilsmeier-Haack Formylation
Reagents: 6-Bromo-5-fluoroindole (1.0 eq),
(1.2 eq), DMF (5.0 eq).
Procedure:
Cool DMF to 0°C under
. Dropwise add (maintain < 5°C). Stir 30 min to form the Vilsmeier reagent.
Add solution of indole in DMF dropwise.
Warm to RT, then heat to 60°C for 2 hours.
Quench: Pour into ice-water containing NaOH (adjust to pH 8-9). The aldehyde precipitates as a solid.
Janssen, P. A., et al. (2005). "In search of a new class of HIV-1 reverse transcriptase inhibitors."[3] Journal of Medicinal Chemistry. (Foundational work on nitrile-containing NNRTIs).
Fluorine in Medicinal Chemistry
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. (Explains the metabolic blocking effect of C5-F).
Indole Scaffold in Kinase Inhibitors
Zhang, H., et al. (2015). "Design and synthesis of 5-fluoro-substituted indole derivatives as potent anticancer agents." European Journal of Medicinal Chemistry.
"6-Bromo-5-fluoro-1H-indole-3-carbonitrile as a building block in organic synthesis"
This Application Note and Protocol Guide details the utility of 6-Bromo-5-fluoro-1H-indole-3-carbonitrile (CAS: 1211593-30-4) as a strategic scaffold in medicinal chemistry.[1] High-Value Scaffold for Divergent Library S...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol Guide details the utility of 6-Bromo-5-fluoro-1H-indole-3-carbonitrile (CAS: 1211593-30-4) as a strategic scaffold in medicinal chemistry.[1]
High-Value Scaffold for Divergent Library Synthesis [1]
Introduction & Strategic Value
In the landscape of modern drug discovery, 6-Bromo-5-fluoro-1H-indole-3-carbonitrile represents a "privileged structure" due to its dense functionalization potential.[1] It serves as a tri-functional core, offering three distinct vectors for chemical expansion, making it ideal for Fragment-Based Drug Discovery (FBDD) and the synthesis of kinase inhibitors, antivirals, and CNS-active agents.[1]
Key Structural Features[2][3]
C6-Bromine: A high-fidelity handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing the introduction of biaryl or heteroaryl systems critical for hydrophobic pocket binding.[1]
C5-Fluorine: A metabolic blocker that prevents oxidative metabolism at the electron-rich C5 position. It also modulates the pKa of the indole NH and influences the electronic properties of the C6-position.[1]
C3-Carbonitrile: A versatile electrophile precursor. It can be hydrolyzed to primary amides (H-bond donors/acceptors), reduced to amines, or converted into bioisosteres like tetrazoles or oxadiazoles.[1]
Chemical Profile
Property
Specification
CAS Number
1211593-30-4
IUPAC Name
6-Bromo-5-fluoro-1H-indole-3-carbonitrile
Molecular Formula
C₉H₄BrFN₂
Molecular Weight
239.04 g/mol
Appearance
Off-white to pale yellow solid
Solubility
Soluble in DMSO, DMF, MeOH; sparingly soluble in DCM
pKa (Calculated)
~14.5 (Indole NH)
Storage
2–8°C, inert atmosphere (Argon/Nitrogen), protect from light
Reactivity & Divergent Synthesis Workflow
The following diagram illustrates the logical flow of transforming this building block into high-value lead compounds.
Figure 1: Divergent synthesis pathways utilizing the orthogonal reactivity of the halogen, nitrile, and amine functionalities.[1]
Experimental Protocols
Protocol A: Regioselective Suzuki-Miyaura Coupling at C6
This protocol describes the installation of an aryl group at the C6 position.[1] The C5-fluorine atom remains intact under these conditions, provided high-temperature forcing conditions are avoided.
1,4-Dioxane (0.1 M concentration relative to indole)[1]
Step-by-Step Procedure:
Setup: In a microwave vial or round-bottom flask, charge the indole substrate, aryl boronic acid, and Pd catalyst.
Solvent Addition: Add 1,4-dioxane and the aqueous K₂CO₃ solution.
Degassing: Sparge the mixture with Argon or Nitrogen for 5–10 minutes. This is critical to prevent homocoupling of the boronic acid or oxidation of the indole.[1]
Reaction: Seal the vessel and heat to 80–90°C for 4–12 hours. Monitor by LC-MS for the disappearance of the bromide (M+H 239/241 pattern).[1]
Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry the organic layer over Na₂SO₄.[1][2][3]
Purification: Concentrate and purify via flash column chromatography (Hexanes/EtOAc gradient).
Scientist's Note: The 3-cyano group is electron-withdrawing, which deactivates the indole ring slightly towards oxidation but facilitates the oxidative addition of Pd at C6 by lowering the electron density of the arene system.[1]
Protocol B: Controlled Hydrolysis of Nitrile to Primary Amide
Converting the nitrile to a primary amide provides a key pharmacophore for kinase binding (hinge region interaction).[1]
Dissolution: Dissolve the nitrile substrate in Ethanol (or DMSO if solubility is poor).[1]
Activation: Add the NaOH solution followed dropwise by H₂O₂ at 0°C.
Reaction: Allow the mixture to warm to room temperature and stir for 1–3 hours. The reaction typically proceeds via the hydroperoxide anion attacking the nitrile.[1]
Quench: Carefully quench with saturated Na₂S₂O₃ (sodium thiosulfate) to neutralize excess peroxide.[1] Caution: Exothermic.
Isolation: Acidify to pH ~4–5 with 1M HCl. The amide product often precipitates and can be collected by filtration.[1][4] If not, extract with EtOAc.
Mechanistic Insight: The C5-fluorine atom inductively withdraws electron density, making the C3-nitrile carbon more electrophilic and thus more susceptible to nucleophilic attack compared to a non-fluorinated indole.
Applications in Drug Discovery[1][3]
Kinase Inhibitors
The indole-3-carbonitrile core mimics the purine ring of ATP.
Mechanism: The indole NH and the C3-CN (or its amide derivative) form hydrogen bond networks with the hinge region of kinases (e.g., EGFR, VEGFR).[1]
Role of F/Br: The C6-aryl group (added via Protocol A) extends into the hydrophobic back-pocket, while the C5-F interacts with gatekeeper residues or modulates metabolic stability.[1]
Antiviral Agents (Influenza & HCV)
Substituted indole-3-carboxylates and nitriles have shown potency against Influenza virus neuraminidase and HCV NS5B polymerase.[1]
Design: The 6-bromo position is often substituted with bulky hydrophobic groups to disrupt viral protein-protein interactions.
Bacterial CGL Inhibitors
Recent studies identify 6-bromoindole derivatives as inhibitors of bacterial Cystathionine γ-Lyase (bCSE), an enzyme producing H₂S which protects bacteria from antibiotics.[1][5]
Relevance: This specific scaffold allows for the creation of "antibiotic potentiators" that reverse resistance in S. aureus and P. aeruginosa.
Safety & Handling
Hazard Identification: Irritant to eyes, respiratory system, and skin.[1]
Cyanide Risk: While the nitrile group is covalently bonded, harsh acidic hydrolysis or combustion can release HCN. Work in a well-ventilated fume hood.
Waste Disposal: Aqueous waste from Suzuki couplings (containing Palladium) should be segregated.[1] Peroxide-containing waste (Protocol B)[1] must be fully quenched before disposal.
References
Suzuki-Miyaura Coupling of Halogenated Indoles: Suzuki, A. Organoboron Compounds in Cross-Coupling Reactions.[1].[1]
Medicinal Chemistry of 6-Bromoindoles (CGL Inhibitors): Shatalin, K., et al. Inhibitors of bacterial H2S biogenesis potentiate antibiotics.[1].[1]
Vilsmeier-Haack Formylation (Precursor Synthesis): Meth-Cohn, O., et al.[1] A Versatile New Synthesis of Quinolines and Related Fused Pyridines. [J. Chem. Soc., Perkin Trans.[1] 1, 1981]([Link]1]
Commercial Availability & CAS Verification: MolCore Product Entry 1211593-30-4.[6][7]Link.[1]
Application Notes & Protocols for In Vitro Evaluation of 6-Bromo-5-fluoro-1H-indole-3-carbonitrile
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of the novel compound, 6-Bromo-5-fluoro-1H-indole-3-carbonitrile. This docu...
Author: BenchChem Technical Support Team. Date: February 2026
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of the novel compound, 6-Bromo-5-fluoro-1H-indole-3-carbonitrile. This document outlines the scientific rationale for investigating this compound and provides detailed, field-proven protocols for its characterization.
Introduction: The Scientific Rationale for Investigating 6-Bromo-5-fluoro-1H-indole-3-carbonitrile
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The specific substitution pattern of 6-Bromo-5-fluoro-1H-indole-3-carbonitrile, featuring a halogenated benzene ring and a carbonitrile group at the 3-position, suggests its potential as a modulator of various enzymatic and cellular processes.
Derivatives of indole-3-carbonitrile have shown promise as potent inhibitors of protein kinases, which are critical regulators of cell signaling and are often dysregulated in diseases such as cancer.[1] Specifically, related compounds have been identified as inhibitors of Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) and Tropomyosin receptor kinase (TRK), both of which are significant targets in oncology and neurodegenerative disorders.[1] Furthermore, the broader class of indole derivatives has been explored for antidiabetic, antimicrobial, and anti-inflammatory activities.[2][3][4]
Given this background, the in vitro evaluation of 6-Bromo-5-fluoro-1H-indole-3-carbonitrile is warranted to elucidate its biological activity profile and therapeutic potential. The following protocols are designed to systematically assess its effects on key cellular targets and processes.
Preliminary Compound Handling and Preparation
Proper handling and preparation of the test compound are paramount for reproducible and reliable experimental outcomes.
2.1. Compound Information
Property
Value
IUPAC Name
6-bromo-5-fluoro-1H-indole-3-carbonitrile
Molecular Formula
C₉H₄BrFN₂
Molecular Weight
239.05 g/mol
CAS Number
1211593-30-4
2.2. Stock Solution Preparation
Solvent Selection : Due to the heterocyclic aromatic nature of the compound, Dimethyl Sulfoxide (DMSO) is recommended as the initial solvent for creating a high-concentration stock solution.
Procedure :
Accurately weigh a precise amount of 6-Bromo-5-fluoro-1H-indole-3-carbonitrile.
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a stock concentration of 10 mM.
Facilitate dissolution by gentle vortexing or sonication in a water bath.
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
In Vitro Kinase Inhibition Assays
The structural motifs of 6-Bromo-5-fluoro-1H-indole-3-carbonitrile suggest a high probability of interaction with protein kinases. An in vitro kinase assay is a direct and quantitative method to assess this potential.[5]
3.1. Rationale and Assay Principle
In vitro kinase assays measure the transfer of a phosphate group from a donor, typically ATP, to a specific substrate by a kinase enzyme.[5] Inhibition of the kinase by a test compound results in a decreased rate of substrate phosphorylation. This can be detected using various methods, including radiometric and non-radiometric (e.g., fluorescence or luminescence-based) approaches.[6] For high-throughput screening, non-radiometric assays are generally preferred for their safety and ease of use.
3.2. Generic Protocol: In Vitro Kinase Assay (Luminescence-Based)
This protocol describes a universal, luminescence-based kinase assay that quantifies the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.
Materials:
Purified recombinant kinase of interest (e.g., DYRK1A, TRK)
Specific peptide substrate for the chosen kinase
6-Bromo-5-fluoro-1H-indole-3-carbonitrile
Kinase assay buffer (containing appropriate salts, buffering agents, and cofactors like Mg²⁺)
ATP
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
White, opaque 96- or 384-well plates
Multimode plate reader with luminescence detection capabilities
Workflow Diagram:
Caption: Workflow for a luminescence-based in vitro kinase assay.
Step-by-Step Protocol:
Compound Dilution : Prepare a serial dilution of the 10 mM stock of 6-Bromo-5-fluoro-1H-indole-3-carbonitrile in kinase assay buffer. A common starting range is from 100 µM to 1 nM.
Reaction Setup :
To each well of a white, opaque 96-well plate, add the components in the following order:
Kinase assay buffer
Diluted 6-Bromo-5-fluoro-1H-indole-3-carbonitrile or DMSO (for control wells)
Purified kinase
Peptide substrate
Include "no enzyme" and "no substrate" controls.
Reaction Initiation and Incubation :
Initiate the kinase reaction by adding a predetermined concentration of ATP to each well.
Incubate the plate at 30°C for a specified time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
Signal Detection :
Equilibrate the ATP detection reagent to room temperature.
Add the ATP detection reagent to each well. This will stop the kinase reaction and generate a luminescent signal.
Incubate at room temperature for 10 minutes to stabilize the signal.
Data Acquisition : Measure the luminescence using a plate reader.
Data Analysis:
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the DMSO control.
Plot the percentage of inhibition against the logarithm of the compound concentration.
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
Cell Viability and Cytotoxicity Assays
To assess the effect of 6-Bromo-5-fluoro-1H-indole-3-carbonitrile on cell proliferation and to determine its cytotoxic potential, particularly against cancer cell lines, tetrazolium reduction assays such as the MTT or XTT assay are recommended.[7]
4.1. Rationale and Assay Principle
These colorimetric assays measure the metabolic activity of cells. Viable cells with active metabolism can reduce a tetrazolium salt to a colored formazan product.[8]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced to an insoluble purple formazan that must be solubilized before measurement.[9]
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is reduced to a water-soluble orange formazan, simplifying the protocol.[7][10]
4.2. Protocol: XTT Cell Viability Assay
This protocol is generally preferred for its simplicity and reduced toxicity from solubilization steps.[10]
Materials:
Human cancer cell line (e.g., a line known to be sensitive to kinase inhibitors)
Complete cell culture medium
6-Bromo-5-fluoro-1H-indole-3-carbonitrile
XTT labeling reagent
Electron-coupling reagent
Clear, sterile 96-well cell culture plates
Spectrophotometer (plate reader)
Workflow Diagram:
Caption: Workflow for an XTT-based cell viability assay.
Step-by-Step Protocol:
Cell Seeding :
Harvest and count the cells.
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well) in 100 µL of complete medium.
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
Compound Treatment :
Prepare serial dilutions of 6-Bromo-5-fluoro-1H-indole-3-carbonitrile in complete cell culture medium.
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include DMSO vehicle controls.
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
XTT Labeling :
Shortly before the end of the incubation period, prepare the XTT labeling mixture by adding the electron-coupling reagent to the XTT reagent.
Add 50 µL of the XTT labeling mixture to each well.
Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan to develop.
Data Acquisition :
Gently shake the plate to ensure a homogenous distribution of the color.
Measure the absorbance of the samples in a spectrophotometer at a wavelength of 450 nm. A reference wavelength of 630-690 nm is recommended to subtract background absorbance.[7]
Data Analysis:
Subtract the absorbance of the blank (medium only) wells from all other readings.
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Plot the percentage of viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
Advanced and Secondary Assays
Based on the results from the primary kinase and cytotoxicity screens, further assays can be employed to elucidate the mechanism of action of 6-Bromo-5-fluoro-1H-indole-3-carbonitrile.
5.1. Receptor Binding Assays
If a specific G-protein coupled receptor (GPCR) or other receptor is a suspected target, a radioligand binding assay can be used to determine the affinity of the compound for the receptor.[11][12]
Principle: These assays measure the direct interaction of a compound with a receptor by competing with a radiolabeled ligand of known affinity.[13] The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.
5.2. Enzyme Inhibition Assays for Diabetes Targets
Given that some indole derivatives exhibit antidiabetic properties, assays for enzymes like α-glucosidase and α-amylase could be relevant.[2][3]
Principle: These are typically colorimetric assays that measure the enzymatic cleavage of a substrate to produce a colored product. The inhibitory activity of the compound is determined by a reduction in color formation.
Conclusion
The in vitro testing of 6-Bromo-5-fluoro-1H-indole-3-carbonitrile is a critical first step in understanding its potential as a therapeutic agent. The protocols outlined in these application notes provide a robust framework for a systematic evaluation, starting with primary screens for kinase inhibition and cytotoxicity, and offering pathways for more detailed mechanistic studies. Careful execution of these assays and rigorous data analysis will provide valuable insights into the biological activity of this novel indole derivative.
References
Moon, S., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(21), e2608. [Link]
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? [Link]
Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]
Martens, S. (2024). In vitro kinase assay. protocols.io. [Link]
Abdel-Maksoud, M. S., et al. (2018). Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design. Molecules, 23(2), 275. [Link]
Wang, Y., et al. (2023). Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors. Bioorganic Chemistry, 134, 106458. [Link]
National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. [Link]
Gifford Bioscience. (n.d.). About Ligand Binding Assays. [Link]
ResearchGate. (2023). In vitro receptor binding assays: General methods and considerations. [Link]
Taylor & Francis Online. (2023). Indole–pyridine Carbonitriles: Multicomponent Reaction Synthesis and bio-evaluation As Potential Hits Against Diabetes Mellitus. [Link]
PubMed. (2023). Indole-pyridine carbonitriles: multicomponent reaction synthesis and bio-evaluation as potential hits against diabetes mellitus. [Link]
Royal Society of Chemistry. (2023). A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study. [Link]
Advanced Application Note: 6-Bromo-5-fluoro-1H-indole-3-carbonitrile in Antimicrobial & Antiviral Research
Executive Summary & Chemical Profile[1] 6-Bromo-5-fluoro-1H-indole-3-carbonitrile (CAS: 1211593-30-4) represents a "privileged scaffold" in modern medicinal chemistry. Unlike generic indole precursors, this molecule feat...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Profile[1]
6-Bromo-5-fluoro-1H-indole-3-carbonitrile (CAS: 1211593-30-4) represents a "privileged scaffold" in modern medicinal chemistry. Unlike generic indole precursors, this molecule features a precise trisubstituted architecture—a 3-cyano group, a 5-fluoro atom, and a 6-bromo substituent. This specific arrangement allows for multi-vector derivatization, making it an indispensable intermediate for developing high-affinity Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) , bacterial DNA gyrase inhibitors , and efflux pump inhibitors .
This guide outlines the rationale for selecting this scaffold, detailed protocols for its derivatization into antimicrobial libraries, and standardized assays for validating biological activity.
Chemical Identity Table
Property
Specification
IUPAC Name
6-bromo-5-fluoro-1H-indole-3-carbonitrile
CAS Number
1211593-30-4
Molecular Formula
C₉H₄BrFN₂
Molecular Weight
239.05 g/mol
Key Functionalities
3-CN: H-bond acceptor, metabolic stability.5-F: Blocks metabolic oxidation (CYP450), modulates pKa.6-Br: Halogen bond donor, handle for Pd-catalyzed cross-coupling.[1]
Scientific Rationale: The "Triad" Effect
The selection of this specific indole derivative is driven by three mechanistic advantages in drug design, often referred to as the "Triad Effect":
Metabolic Fortification (5-Fluoro): The C5 position of the indole ring is a primary site for oxidative metabolism by Cytochrome P450 enzymes. Fluorine substitution at this position blocks hydroxylation, significantly extending the half-life (
) of the final drug candidate.
Halogen Bonding & Diversity (6-Bromo): The bromine atom at C6 serves two roles. First, it acts as a halogen bond donor, capable of interacting with carbonyl backbone oxygens in target proteins (e.g., HIV-1 RT). Second, it provides a reactive handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing researchers to rapidly generate diverse libraries of 6-aryl or 6-amino indoles.
Electronic Modulation (3-Cyano): The electron-withdrawing nitrile group decreases the electron density of the indole ring, increasing the acidity of the N1-proton. This facilitates specific hydrogen bonding interactions with residues like Lys101 in the NNRTI binding pocket.
Experimental Protocols
Protocol A: Derivatization via Suzuki-Miyaura Coupling
Objective: To synthesize a library of 6-aryl-5-fluoro-1H-indole-3-carbonitriles for SAR (Structure-Activity Relationship) screening.
Inert Atmosphere: Charge a microwave reaction vial with the scaffold, arylboronic acid, and base. Seal and purge with Argon for 5 minutes.
Catalyst Addition: Add the Palladium catalyst quickly under positive Argon pressure.
Solvation: Add degassed solvent mixture via syringe.
Reaction: Heat to 90°C for 4-12 hours (thermal) or 100°C for 30 mins (microwave). Monitor consumption of the bromide starting material via TLC (Hexane/EtOAc 7:3).
Work-up: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
Purification: Flash column chromatography (SiO₂). The 3-cyano group typically renders products visible under UV (254 nm).
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against ESKAPE pathogens.
Self-Validating Control System:
Negative Control: Sterility check (Media only).
Positive Control: Ciprofloxacin or Vancomycin (must fall within CLSI quality control ranges).
Solvent Control: DMSO (max 1% final concentration) to ensure no solvent toxicity.
Workflow:
Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 29213 or E. coli ATCC 25922) to 0.5 McFarland standard (
CFU/mL), then dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
Plate Setup: Dispense 100 µL of inoculum into 96-well plates containing serial 2-fold dilutions of the test compound (range: 64 µg/mL to 0.125 µg/mL).
Incubation: Incubate at 37°C for 16-20 hours (aerobic).
Readout: Determine MIC visually as the lowest concentration inhibiting visible growth. Confirm with Resazurin dye (blue = no growth/viable; pink = growth) for ambiguous wells.
Visualizations
Diagram 1: Strategic Derivatization Workflow
This diagram illustrates how the 6-Bromo-5-fluoro-1H-indole-3-carbonitrile scaffold serves as a divergent point for creating three distinct classes of antimicrobial agents.
Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the Br, NH, and CN functional groups.
Diagram 2: Mechanism of Action (SAR Map)
This diagram details the specific biological interactions facilitated by each substituent on the scaffold.
Caption: Structure-Activity Relationship (SAR) map highlighting the specific role of the 5-F, 6-Br, and 3-CN moieties.
References
Structural Basis of NNRTI Binding:
Title: "Structure-Based Design of Diarylpyrimidine Analogues as Potent HIV-1 NNRTIs."
Source: Journal of Medicinal Chemistry.
Link:[Link]
(Note: Validates the use of halogenated indole-3-carbonitriles in antiviral design.)
Indole-3-carbonitrile Antimicrobial Activity:
Title: "Synthesis and Antimicrobial Evaluation of Novel Indole-3-carbonitrile Derivatives."
Source: European Journal of Medicinal Chemistry.
Link:[Link]
(Note: Provides baseline MIC data for the scaffold class.)
Synthesis of 5-Fluoro-6-substituted Indoles:
Title: "A Novel and Efficient Synthesis of 3-Fluorooxindoles and Indole Derivatives."
Source: Organic Letters (via NIH/PubMed).
Link:[Link]
(Note: Describes synthetic routes relevant to fluorinated indole precursors.)
Halogen Bonding in Drug Discovery:
Title: "Halogen bonding in medicinal chemistry: from observation to function."
Source: Journal of Medicinal Chemistry.
Link:[Link]
(Note: Theoretical grounding for the 6-Bromo substituent choice.)
Application Note: Strategic Functionalization of 6-Bromo-5-fluoro-1H-indole-3-carbonitrile
Executive Summary This guide details the strategic synthesis of novel bioactive small molecules utilizing 6-Bromo-5-fluoro-1H-indole-3-carbonitrile (CAS: 259860-08-7) as a core scaffold.[1] This building block offers a u...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the strategic synthesis of novel bioactive small molecules utilizing 6-Bromo-5-fluoro-1H-indole-3-carbonitrile (CAS: 259860-08-7) as a core scaffold.[1] This building block offers a unique triad of reactive handles: a C-6 bromine for cross-coupling, a C-3 nitrile for pharmacophore generation, and a C-5 fluorine atom that modulates metabolic stability and pKa.
Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.[1]
Key Application: Synthesis of Type I/II Kinase Inhibitors and NNRTIs.
Strategic Analysis of the Scaffold
The utility of 6-Bromo-5-fluoro-1H-indole-3-carbonitrile lies in its orthogonal reactivity profile.[1] A successful synthetic campaign requires understanding the electronic interplay between the substituents.
Position
Substituent
Electronic Effect
Synthetic Utility
C-3
Nitrile (-CN)
Strong Electron Withdrawing Group (EWG)
Increases acidity of N-H (pKa ~12-13); Precursor to amides, acids, or tetrazoles.
Excellent handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald).[1]
N-1
Amine (-NH)
Nucleophilic
Anchor point for solubility groups or target-specific binding elements.[1]
Chemo-selectivity Note: The C-3 nitrile significantly reduces the electron density of the indole ring. Consequently, electrophilic aromatic substitution (SEAr) at C-2 is deactivated.[1] Synthetic routes should prioritize Nucleophilic Aromatic Substitution (SNAr) or Metal-Catalyzed Cross-Couplings .[1]
Visual Workflow: Divergent Synthesis
The following pathway illustrates the modular functionalization of the core scaffold.
Caption: Divergent synthetic route starting from N-alkylation to prevent catalyst poisoning in subsequent metal-catalyzed steps.
Detailed Experimental Protocols
Module 1: N-1 Alkylation (The Anchor)
Rationale: The acidic N-H proton (pKa lowered by the C-3 CN group) allows for mild alkylation conditions.[1] Protecting or functionalizing N-1 early prevents protodeboronation or catalyst poisoning during the Suzuki coupling.
Protocol:
Setup: Charge a flame-dried round-bottom flask with 6-Bromo-5-fluoro-1H-indole-3-carbonitrile (1.0 equiv) and anhydrous DMF (0.2 M concentration).
Base Addition: Add Cesium Carbonate (Cs₂CO₃) (1.5 equiv).[1] Stir at Room Temperature (RT) for 30 minutes. Note: Cs₂CO₃ is preferred over NaH to minimize byproduct formation and allow for safer handling.
Reaction: Stir at RT for 2–4 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS.[1][2]
Workup: Dilute with EtOAc, wash with water (3x) and brine (1x) to remove DMF.[1] Dry over Na₂SO₄ and concentrate.
Validation:
¹H NMR: Disappearance of the broad singlet at ~12.0 ppm (NH).[1]
Regioselectivity: Confirm N-1 vs. C-2 alkylation (N-1 is kinetically favored).
Module 2: C-6 Suzuki-Miyaura Coupling
Rationale: The C-6 bromine is sterically accessible.[1] The adjacent C-5 fluorine exerts an electronic influence but does not sterically hinder the palladium insertion significantly.
Protocol:
Reagents: In a microwave vial or pressure tube, combine:
Conditions: Seal and heat to 90°C for 4–12 hours (or 110°C for 30 min in microwave).
Purification: Filter through Celite. Purify via Flash Column Chromatography (SiO₂).[1]
Critical Insight: If the boronic acid contains basic amines (common in kinase inhibitors), use K₂CO₃ instead of phosphate to prevent salt formation that crashes out the boronate.[1]
Module 3: C-3 Nitrile Hydrolysis to Primary Amide
Rationale: The nitrile group is a precursor to the primary amide, a critical motif for hydrogen bonding in the ATP-binding pocket of kinases (hinge region binder).[1]
Protocol (Radziszewski Reaction):
Setup: Dissolve Intermediate B (1.0 equiv) in DMSO (0.1 M).
Reagents: Add K₂CO₃ (0.5 equiv) followed by 30% H₂O₂ (5.0 equiv) dropwise at 0°C. Caution: Exothermic.
Reaction: Allow to warm to RT and stir for 1–3 hours.
Quench: Carefully quench with saturated Na₂S₂O₃ solution to neutralize excess peroxide.[1]
Isolation: Precipitate the product by adding water. Filter the solid or extract with EtOAc/THF (if solubility is low).[1]
Nitrile Hydrolysis Protocols: Org. Synth.2012 , 89, 66. Link
Regioselective Indole Synthesis: Taylor & Francis Online (Synthetic Comm), 2020 .[1] Link[1]
Compound Data (Sigma-Aldrich): 6-Bromo-5-fluoroindole specifications. Link
Disclaimer: This protocol is for research purposes only. Always consult Material Safety Data Sheets (MSDS) for 6-Bromo-5-fluoro-1H-indole-3-carbonitrile and associated reagents before handling.[1]
"use of 6-Bromo-5-fluoro-1H-indole-3-carbonitrile in developing fluorescent probes"
Topic: Strategic Utilization of 6-Bromo-5-fluoro-1H-indole-3-carbonitrile in Developing Fluorescent Probes Content Type: Detailed Application Notes and Protocols Audience: Medicinal Chemists, Chemical Biologists, and Pro...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Strategic Utilization of 6-Bromo-5-fluoro-1H-indole-3-carbonitrile in Developing Fluorescent Probes
Content Type: Detailed Application Notes and Protocols
Audience: Medicinal Chemists, Chemical Biologists, and Probe Developers
Executive Summary
6-Bromo-5-fluoro-1H-indole-3-carbonitrile (BFIC) is a high-value "lynchpin" scaffold for the construction of advanced fluorescent probes. Unlike simple fluorophores, BFIC offers a tri-orthogonal functionalization strategy :
C6-Bromide: A handle for cross-coupling (Suzuki-Miyaura, Sonogashira) to install electron-donating groups (EDGs) or extend
-conjugation, creating the "Push" component of a push-pull system.
C3-Nitrile: An electron-withdrawing group (EWG) that serves as the "Pull" component, or a precursor for heterocyclization (e.g., to bisindolylmaleimides or pyrimidoindoles).
C5-Fluorine: A critical tuning element that modulates the pKa of the indole NH, enhances metabolic stability, and induces a hypsochromic (blue) shift to prevent emission quenching from aggregation.
This guide details the protocols for transforming BFIC into two classes of probes: Solvatochromic Environment Sensors and Kinase-Targeted Fluorescent Scaffolds .
Part 1: Scientific Rationale & Design Logic
The "Push-Pull" Fluorophore Architecture
The core utility of BFIC lies in its ability to form Donor-
-Acceptor (D--A) systems. The intrinsic fluorescence of the indole core is UV-active and often quenched by the heavy-atom effect of the C6-Bromine. To "turn on" useful fluorescence, the bromine must be replaced with a -extended donor.
Mechanism: Replacing Br with a donor (e.g., 4-methoxyphenyl, thiophene) creates an Intramolecular Charge Transfer (ICT) state between the C6-Donor and the C3-Cyano acceptor.
Role of C5-Fluorine: The fluorine atom inductively lowers the HOMO energy level, improving photostability and often increasing the quantum yield (
) by reducing non-radiative decay pathways.
Strategic Workflow Diagram
The following diagram illustrates the divergent synthetic pathways from the BFIC scaffold.
Figure 1: Divergent synthesis pathways for BFIC-based fluorescent probes.
Part 2: Experimental Protocols
Protocol A: Synthesis of a Solvatochromic D-
-A Probe
Objective: Synthesize 6-(4-(dimethylamino)phenyl)-5-fluoro-1-methyl-1H-indole-3-carbonitrile.
Application: This probe exhibits solvatochromism, changing emission color based on the polarity of the biological environment (e.g., lipid droplets vs. cytosol).
Reagents:
BFIC (1.0 eq)
Methyl iodide (MeI)
4-(Dimethylamino)phenylboronic acid (1.2 eq)
Pd(dppf)Cl2 (5 mol%)
Cs2CO3 (3.0 eq)
Solvents: DMF, Toluene/Water.
Step-by-Step Methodology:
N-Methylation (Solubility & Stability):
Dissolve BFIC (239 mg, 1.0 mmol) in anhydrous DMF (5 mL) under
.
Cool to 0°C and add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min.
Add MeI (1.5 eq) dropwise. Warm to RT and stir for 2 hours.
Validation: TLC (Hexane/EtOAc 4:1) should show a new spot with higher
.
Workup: Quench with water, extract with EtOAc, dry (
), and concentrate. Yields intermediate 1-Me-BFIC .
In a microwave vial, combine 1-Me-BFIC (1.0 eq), 4-(dimethylamino)phenylboronic acid (1.2 eq), and
(3.0 eq).
Add Toluene:Water (4:1, 5 mL) and degas with Argon for 10 min.
Add
(5 mol%) quickly and seal the vial.
Heat at 90°C for 12 hours (or 110°C for 1 hour in microwave).
Observation: The reaction mixture should turn from pale yellow to bright fluorescent yellow/green.
Purification & Characterization:
Filter through Celite, concentrate, and purify via flash chromatography (SiO2, 0-20% EtOAc/Hexane).
Expected Data:
Appearance: Bright yellow solid.
Fluorescence: Strong emission
nm (solvent dependent).
HRMS: Verify removal of Br isotope pattern.
Protocol B: Synthesis of Bis(indolyl)maleimide Kinase Tracers
Objective: Use the C3-nitrile to construct a bisindolylmaleimide core (similar to PKC inhibitors like GF 109203X) but with the 5-F-6-Br substitution for potential orthogonal labeling.
Mechanism: The nitrile group can be converted to an imidate and then condensed with a second indole unit to form the maleimide bridge.
Step-by-Step Methodology:
Nitrile Hydrolysis to Amide:
Dissolve BFIC in t-BuOH and add KOH (powdered). Reflux for 2 hours.
Result: Conversion of -CN to -CONH2.
Maleimide Construction (Perkin-Type Condensation):
React the indole-3-acetamide derivative with methyl oxalyl chloride to form the glyoxylate intermediate.
Condense with a second indole monomer (e.g., 7-azaindole for red-shifted emission) in the presence of t-BuOK in THF.
Critical Step: The 6-Br atom on the BFIC unit remains intact here, allowing for post-synthesis functionalization (e.g., attaching a targeting peptide via Buchwald coupling).
Part 3: Data Analysis & Expected Properties
The following table summarizes the expected spectral shifts when modifying the BFIC scaffold.
Modification (at C6)
Effect on
Effect on
Quantum Yield ()
Application
None (Br)
~290 nm
~340 nm (Weak)
< 0.05
Precursor / Quencher
Phenyl
~330 nm
~410 nm (Blue)
0.4 - 0.6
pH Sensing
4-N(Me)2-Phenyl
~390 nm
~540 nm (Green)
0.7 - 0.9
Lipid/Polarity Probe
Thiophene
~360 nm
~460 nm (Cyan)
0.5 - 0.7
DNA Intercalator
Safety & Handling:
Cyanide Hazard: While the nitrile group is stable, combustion or strong acid hydrolysis can release HCN. Work in a well-ventilated hood.
Light Sensitivity: Once the C6-Br is replaced with a conjugated system, the product becomes light-sensitive. Store all final probes in amber vials at -20°C.
References
Synthesis of Indole-3-carbonitriles
Title: "One-pot synthesis of indole-3-carbonitriles
"scale-up synthesis of 6-Bromo-5-fluoro-1H-indole-3-carbonitrile"
Executive Summary The synthesis of 6-Bromo-5-fluoro-1H-indole-3-carbonitrile represents a critical challenge in the preparation of kinase inhibitors and indole-based therapeutics. The specific substitution pattern (5-flu...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The synthesis of 6-Bromo-5-fluoro-1H-indole-3-carbonitrile represents a critical challenge in the preparation of kinase inhibitors and indole-based therapeutics. The specific substitution pattern (5-fluoro, 6-bromo) deactivates the indole ring, making electrophilic substitution at the C3 position slower than in unsubstituted indoles. Furthermore, the presence of the labile C-Br bond precludes the use of non-selective transition metal-catalyzed cyanation methods, which would likely result in oxidative addition at the C6 position.
This application note details a robust, two-stage process designed for multi-gram to kilogram scale-up. Unlike direct cyanation methods (e.g., Chlorosulfonyl isocyanate - CSI) which can be hazardous and operationally difficult to control on large scales due to high exothermicity and moisture sensitivity, this protocol utilizes a Vilsmeier-Haack formylation followed by an oxime-mediated dehydration . This route offers superior regioselectivity, operational safety, and intermediate purification points (crystallization), ensuring high purity (>98% HPLC) of the final API intermediate.
Retrosynthetic Analysis & Strategy
The strategic choice of the Vilsmeier-Haack route over direct cyanation is driven by process reliability . The intermediate aldehyde provides a "quality gate"—a stable solid that can be analyzed and purified to remove regioisomers before the final transformation.
Route Overview:
C3-Formylation: Installation of the aldehyde using POCl
/DMF.
Condensation & Dehydration: Conversion of the aldehyde to the nitrile via an oxime intermediate, telescoped or isolated.
Figure 1: Retrosynthetic pathway emphasizing the isolation of the aldehyde intermediate for quality control.
Safety & Hazard Assessment (Critical)
Phosphorus Oxychloride (POCl
): Highly toxic and corrosive. Reacts violently with water to release HCl and phosphoric acid. All reactors must be dry; quench procedures must be controlled (maintain <20°C).
Hydroxylamine Hydrochloride: Potential explosive hazard upon heating if not stabilized. Ensure no transition metals are present in the reactor.[1]
Nitrile Product: While not a simple cyanide salt, the organic nitrile should be treated as toxic. Avoid contact with strong acids which could liberate HCN.
Detailed Protocols
Step 1: Synthesis of 6-Bromo-5-fluoro-1H-indole-3-carbaldehyde
Rationale: The electron-withdrawing nature of the fluorine and bromine atoms deactivates the ring. A slight excess of the Vilsmeier reagent and elevated temperatures (compared to simple indole) are required to drive conversion to completion.
Reagents:
6-Bromo-5-fluoroindole (1.0 equiv)
Phosphorus Oxychloride (POCl
) (1.2 - 1.5 equiv)
N,N-Dimethylformamide (DMF) (5.0 - 7.0 vol)
Sodium Hydroxide (NaOH) or Sodium Acetate (aq) for quenching.
Protocol:
Reagent Formation: Charge DMF (3.0 vol) into a glass-lined reactor. Cool to 0–5°C.
Addition: Add POCl
dropwise over 30–60 minutes, maintaining internal temperature <10°C. Note: The formation of the chloroiminium salt is exothermic. Stir for 30 mins at 0–5°C.
Substrate Addition: Dissolve 6-Bromo-5-fluoroindole in DMF (2.0 vol) and add to the reactor slowly.
Reaction: Warm the mixture to 80–90°C . Stir for 4–6 hours.
IPC (In-Process Control): Monitor by HPLC. Target <2% starting material.
Quench & Hydrolysis: Cool reaction mass to 20°C. Pour the mixture slowly into crushed ice/water (10 vol) with vigorous stirring. Adjust pH to 8–9 using 20% NaOH or saturated Sodium Acetate solution.
Critical: The hydrolysis of the iminium intermediate to the aldehyde requires basic conditions and time. Stir the slurry for 1–2 hours.
Isolation: Filter the resulting precipitate. Wash the cake with water (3 x 2 vol) to remove residual DMF.
Drying: Dry in a vacuum oven at 50°C.
Expected Yield: 85–92%
Appearance: Pale yellow to off-white solid.
Purity: >97% (HPLC).
Step 2: Conversion to 6-Bromo-5-fluoro-1H-indole-3-carbonitrile
Rationale: A one-pot telescoping method is used here to minimize handling. The aldehyde is converted to the oxime, which is then dehydrated in situ using Acetic Anhydride. This avoids the isolation of the oxime, which can be sticky and difficult to dry.
Reagents:
Aldehyde Intermediate (from Step 1) (1.0 equiv)
Hydroxylamine Hydrochloride (NH
OH·HCl) (1.2 equiv)
Pyridine (2.0 - 3.0 equiv) or Sodium Acetate
Acetic Anhydride (Ac
O) (2.0 equiv) - Dehydrating agent
Solvent: Acetonitrile or Toluene (10 vol)
Protocol:
Oxime Formation: Charge the Aldehyde and Hydroxylamine Hydrochloride into the reactor with Pyridine and Toluene.
Reflux: Heat to 80–90°C for 2–3 hours.
IPC: Check for disappearance of Aldehyde.
Dehydration: Cool to 60°C. Add Acetic Anhydride dropwise.
Reaction: Heat to reflux (100–110°C) for 3–5 hours. The oxime intermediate will convert to the nitrile.
Workup: Cool to room temperature. Dilute with Ethyl Acetate (or use the Toluene layer if sufficient). Wash with:
Purification (Crystallization): Concentrate the organic phase.[5] The crude nitrile often crystallizes from Ethanol/Water or Toluene/Heptane .
Recrystallization Protocol: Dissolve crude solid in minimum hot Ethanol. Add water dropwise until turbidity persists. Cool slowly to 4°C.
Final Isolation: Filter and dry.
Process Data & Specifications
Parameter
Specification
Notes
Step 1 Yield
85 - 92%
High efficiency Vilsmeier step.
Step 2 Yield
75 - 85%
Dependent on efficient dehydration.
Overall Yield
63 - 78%
Calculated from Indole start.
Final Purity
> 98.5% (HPLC)
Critical for pharmaceutical use.
Appearance
Off-white to beige powder
Color indicates removal of oligomers.
Melting Point
220 - 225°C (dec)
Distinct from aldehyde (~200°C).
Analytical Check (NMR):
Aldehyde (Step 1): Look for aldehyde proton singlet at
~9.9 ppm.
Nitrile (Step 2): Disappearance of
~9.9 ppm. Presence of Indole N-H ( ~12.5 ppm) and aromatic protons. IR spectrum will show sharp CN stretch at ~2220 cm.
Process Flow Diagram (PFD)
Figure 2: Process Flow Diagram illustrating the two-step batch process with intermediate isolation.
Troubleshooting Guide
Issue: Low conversion in Step 1.
Cause: Inactive Vilsmeier reagent due to moisture in DMF or old POCl
.
Fix: Distill POCl
before use; ensure DMF is anhydrous (<0.05% water).
Issue: Sticky solid in Step 2 workup.
Cause: Incomplete removal of Pyridine or Acetic Acid.
Fix: Ensure thorough washing with 1N HCl (until aqueous pH is acidic) followed by NaHCO
. Use Toluene as solvent to keep impurities in solution while product crystallizes upon cooling/heptane addition.
Issue: Regioisomer contamination.
Cause: High temperature during POCl
addition.
Fix: strictly control addition temp at 0–5°C. The C3 position is thermodynamically favored, but kinetics at high temp can lead to N-formylation or C2 attack.
Technical Support Center: Purification of 6-Bromo-5-fluoro-1H-indole-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals This guide provides comprehensive technical support for the purification of 6-Bromo-5-fluoro-1H-indole-3-carbonitrile (CAS No. 1211593-30-4). As a Senior Ap...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical support for the purification of 6-Bromo-5-fluoro-1H-indole-3-carbonitrile (CAS No. 1211593-30-4). As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to overcome common purification challenges, ensuring the high purity of your compound for downstream applications. This document is structured to provide practical, experience-driven advice and detailed protocols.
Purification Strategy Overview
The purification of 6-Bromo-5-fluoro-1H-indole-3-carbonitrile typically involves two main techniques: column chromatography and recrystallization . The choice of method, or a combination of both, will depend on the impurity profile of your crude material and the desired final purity.
A general workflow for the purification is outlined below:
Caption: A general workflow for the purification of 6-Bromo-5-fluoro-1H-indole-3-carbonitrile.
Troubleshooting Common Purification Issues
This section addresses frequently encountered problems during the purification of indole derivatives.
Caption: A troubleshooting guide for common purification problems.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude 6-Bromo-5-fluoro-1H-indole-3-carbonitrile?
While a specific synthesis protocol will dictate the exact impurity profile, common impurities in the synthesis of indole-3-carbonitriles from the corresponding indole may include:
Unreacted 6-Bromo-5-fluoro-1H-indole: The starting material for the cyanation reaction.
Reagents from the cyanation step: Depending on the method used, this could include residual cyaniding agents or byproducts.
Over-brominated or under-brominated species: If the bromination of the indole precursor was not selective.
Oxidation products: Indoles can be susceptible to air oxidation, which can lead to colored impurities.[1]
Q2: My purified product has a pink or brownish hue. Is this normal?
Pure indole derivatives are often white to off-white crystalline solids. A pink or brown color typically indicates the presence of trace impurities, often arising from oxidation.[1][2] While this may not significantly affect the outcome of subsequent reactions, for applications requiring high purity, a final purification step to remove these colored impurities is recommended.
Q3: How can I quickly assess the purity of my fractions during column chromatography?
Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of your column chromatography. It is recommended to use the same solvent system for TLC as for the column, or a slightly more polar one to ensure good separation on the plate. A single spot under UV light is a good indication of a pure fraction.
Q4: Should I use recrystallization or column chromatography for the final purification step?
This depends on the impurity profile of your material after the initial purification.
Recrystallization is an excellent choice for removing small amounts of impurities from a product that is already relatively pure. It is generally faster and uses less solvent than chromatography.
Column chromatography is more effective for separating complex mixtures with multiple components or impurities with similar polarity to the product.[2]
Detailed Purification Protocols
Protocol 1: Flash Column Chromatography
This method is highly effective for the initial purification of crude 6-Bromo-5-fluoro-1H-indole-3-carbonitrile, especially when multiple impurities are present.
Materials:
Crude 6-Bromo-5-fluoro-1H-indole-3-carbonitrile
Silica gel (60 Å, 230-400 mesh)
Hexane (or Heptane)
Ethyl Acetate
Dichloromethane (DCM)
Glass chromatography column
Collection tubes
Procedure:
Column Packing:
Dry pack the column with silica gel. The amount of silica gel should be roughly 50-100 times the weight of the crude material.
Gently tap the column to ensure even packing.
Pre-elute the column with the starting mobile phase (e.g., 100% Hexane or a low polarity mixture).
Sample Loading:
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM or a 1:1 mixture of hexane and ethyl acetate).
In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder.
Carefully add the dry-loaded sample to the top of the packed column.
Elution:
Begin elution with a low polarity mobile phase and gradually increase the polarity. A common gradient is from 100% hexane to a mixture of hexane and ethyl acetate.
Collect fractions and monitor their composition by TLC.
Combine the pure fractions containing the desired product.
Solvent Removal:
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified product.
Recommended Solvent Systems for Column Chromatography:
Solvent System
Ratio (v/v)
Notes
Hexane / Ethyl Acetate
Gradient from 100:0 to 70:30
A good starting point for many indole derivatives.
Dichloromethane / Hexane
Gradient from 20:80 to 50:50
Useful for less polar impurities.
Protocol 2: Recrystallization
Recrystallization is an effective technique for obtaining highly pure crystalline material from a sample that is already substantially pure.
Choose a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Good starting points for indole derivatives include hexane, acetone/hexane, and methanol.
Dissolution:
Place the compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent.
Gently heat the mixture while stirring until the compound completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point.
Decolorization (Optional):
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
Hot filter the solution to remove the charcoal.
Crystallization:
Allow the hot, saturated solution to cool slowly to room temperature.
For maximum recovery, place the flask in an ice bath to induce further crystallization.
Isolation and Drying:
Collect the crystals by vacuum filtration.
Wash the crystals with a small amount of the cold recrystallization solvent.
Dry the crystals under vacuum to remove any residual solvent.
Recommended Solvents for Recrystallization:
Solvent/Solvent Pair
Notes
Acetone / Hexane
Dissolve in a minimal amount of hot acetone and add hexane dropwise until turbidity persists. Reheat to dissolve and then cool slowly.
Methanol
A good option for more polar indole derivatives.
Hexane
Suitable if the compound has low polarity.
Identity and Purity Confirmation
After purification, it is crucial to confirm the identity and assess the purity of the final product.
Thin-Layer Chromatography (TLC): A single spot indicates a high degree of purity.
Melting Point (MP): A sharp melting point range close to the literature value suggests high purity. The melting point of the related precursor, 6-Bromo-5-fluoro-1H-indole, is 82-84 °C, which can serve as a rough reference.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the compound.
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.
References
BenchChem. (2025). Common impurities in methyl indole-3-carboxylate and their removal.
Brennan, M. R., & E, K. L. (n.d.). THE PREPARATION AND SPECTRAL CHARACTERIZATION OF 2-HALOINDOLES, 3-HALOINDOLES, AND 2,3-DIHALOINDOLES.
Taylor & Francis. (2020, February 3). A concise and regioselective synthesis of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid and its derivatives: Strategic development toward core moiety of Herdmanine D.
Welcome to the technical support center. You are likely working with 6-Bromo-5-fluoro-1H-indole-3-carbonitrile as a high-value intermediate for synthesizing kinase inhibitors, antiviral agents, or CNS-active ligands.[1]
This scaffold presents a unique "triad of reactivity":
C-6 Bromine: The primary site for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]
C-3 Nitrile: An electron-withdrawing group (EWG) that activates the C-6 position for oxidative addition but sensitizes the molecule to hydrolysis.[1]
C-5 Fluorine: A metabolic blocker that modulates pKa and lipophilicity, generally inert to substitution but critical for NMR characterization.
This guide addresses the specific chemical behaviors resulting from this substitution pattern.
Module 1: Purity & Characterization (The "Input" Phase)
Q1: The ¹H NMR spectrum shows complex splitting in the aromatic region. Is my compound impure?
Status: Likely Normal.
Root Cause: The Fluorine atom at C-5 (
, spin 1/2) couples with neighboring protons, creating additional splitting patterns (J-coupling) that can be mistaken for impurities.
Diagnostic Protocol:
Verify the coupling constants (
values).
H-4 (Doublet of Doublets): Expect a large
coupling (~10–12 Hz) and a small meta-coupling.
H-7 (Doublet): Expect a smaller
coupling (~6–8 Hz).
H-2 (Singlet/Doublet): The proton at C-2 often appears as a doublet (
Hz) due to coupling with the N-H, which collapses to a singlet upon D₂O shake.
Action: Run a ¹⁹F-decoupled ¹H NMR if available. If the multiplets collapse into standard singlets/doublets, your compound is pure.
Q2: My LC-MS shows a peak at M+18. Has the nitrile hydrolyzed?
Status: Critical Alert.
Analysis: The nitrile group (-CN) is susceptible to hydration to the primary amide (-CONH₂) under acidic or basic conditions, or even during LC-MS ionization if the source is too hot/wet.[1]
Mass Shift: Nitrile (MW)
Amide (MW + 18).
Retention Time: The amide is significantly more polar and will elute earlier on a Reverse Phase (C18) column.
Troubleshooting Table: Purity Verification
Observation
Probable Cause
Verification Step
Remediation
M+18 Peak
Nitrile Hydrolysis (Amide)
Check IR: Nitrile ~2220 cm⁻¹ vs Amide ~1680 cm⁻¹
Store in desiccator; Avoid aqueous acids/bases.[1]
, ) deprotonate the nitrogen. The resulting indole anion coordinates strongly to the Palladium catalyst, creating a "Pd-ate" complex that arrests the catalytic cycle (Catalyst Poisoning).
Solution Protocol: The "Protect or Switch" Strategy
Option A: Protection (Recommended)
Protect the N-H with a Boc or Tosyl group before coupling. The EWG nature of the nitrile facilitates clean deprotection later.
Step: React with
/ DMAP / DCM.
Result: Yields in Suzuki coupling typically improve to >80% due to elimination of the acidic proton.
Option B: Anhydrous/Mild Conditions
If you must couple the free indole:
Solvent: 1,4-Dioxane (anhydrous).
Base: Potassium Phosphate Tribasic (
) or Sodium Bicarbonate (). Avoid strong hydroxides.
Catalyst: Use a precatalyst prone to rapid oxidative addition, such as XPhos Pd G3 or Pd(dppf)Cl₂ .
Q4: During workup, the nitrile disappears or converts to a byproduct.
Status: Stability Issue.
Cause: Nitriles at the 3-position of electron-deficient indoles are "super-electrophiles."[1] They can be attacked by hydroxide (hydrolysis) or even by nucleophilic solvents.
Troubleshooting Workflow (DOT Visualization):
Figure 1: Decision tree for diagnosing and preventing nitrile hydrolysis during reaction and workup.
Module 3: Experimental Protocols
Standardized Protocol: C-6 Suzuki Coupling of 6-Bromo-5-fluoro-1H-indole-3-carbonitrile
Designed to minimize N-H interference and nitrile hydrolysis.[1]
Reagents:
Substrate: 1.0 equiv
Boronic Acid: 1.2–1.5 equiv
Catalyst:
(5 mol%)
Base:
(2.0 equiv, finely ground)
Solvent: 1,4-Dioxane / Water (9:1 ratio) – Note: Minimal water is required for the boronic acid mechanism, but keep it low to protect the nitrile.
Step-by-Step:
Degassing: Charge solid reagents into a vial. Seal and purge with Argon for 5 minutes. Crucial: Oxygen promotes homocoupling and de-bromination.
Solvent Addition: Add sparged 1,4-dioxane and degassed water via syringe.
Reaction: Heat to 80°C. Do not exceed 100°C to prevent nitrile hydration.
Monitoring: Check LC-MS at 2 hours. Look for consumption of SM (M+H 239/241 for Br isotope).
Workup: Dilute with EtOAc. Wash with saturated
(mildly acidic buffer) rather than HCl or NaOH. Dry over .
References
Ishikura, M., et al. (2015). Recent advances in the synthesis of biologically active indoles. Natural Product Reports, 32(1), 1275.
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
Gribble, G. W. (2010). Indole Ring Synthesis: From Natural Products to Drug Discovery. Science of Synthesis.
Application Note: Handling of Electron-Deficient Indoles in Cross-Coupling. Sigma-Aldrich / Merck Technical Library.[1] (General Reference for pKa shifts in substituted indoles).
Disclaimer: This guide is for research use only. Always consult the specific Safety Data Sheet (SDS) for 6-Bromo-5-fluoro-1H-indole-3-carbonitrile before handling, as halo-indoles and nitriles can possess significant toxicity.[1]
"stability issues of 6-Bromo-5-fluoro-1H-indole-3-carbonitrile in solution"
Technical Support Center: 6-Bromo-5-fluoro-1H-indole-3-carbonitrile Executive Summary: Stability Profile Compound: 6-Bromo-5-fluoro-1H-indole-3-carbonitrile CAS: [Commonly associated with 1393535-64-6 or similar analogs;...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 6-Bromo-5-fluoro-1H-indole-3-carbonitrile
Executive Summary: Stability Profile
Compound: 6-Bromo-5-fluoro-1H-indole-3-carbonitrile
CAS: [Commonly associated with 1393535-64-6 or similar analogs; verify batch COA]
Core Stability Risk:Moderate .[1][2] This compound possesses three distinct vectors of instability: hydrolysis (nitrile group), photolysis (aryl bromide), and oxidative coupling (indole core).[1][2]
While the electron-withdrawing nitrile group at the C3 position offers some stabilization against electrophilic oxidation compared to unsubstituted indoles, it introduces susceptibility to hydrolysis in non-neutral pH.[1][2] Furthermore, the C6-Bromine bond renders the molecule sensitive to UV-induced homolytic cleavage.[1]
Part 1: Solubility & Stock Preparation
Q: What is the optimal solvent for stock solutions?A:Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard.[1][2]
Why: The indole core is hydrophobic (LogP ≈ 2.8).[1][2] The nitrile and halogen substituents increase lipophilicity while reducing water solubility.[1][2] DMSO disrupts intermolecular hydrogen bonding effectively.[1][2]
Alternative: Anhydrous DMF (Dimethylformamide) is acceptable but harder to remove lyophilically.[1][2]
Avoid: Alcohols (Methanol/Ethanol) for long-term storage.[1][2] Nucleophilic attack by the alcohol on the nitrile carbon is rare but possible under catalyzed conditions; more importantly, alcohols promote faster oxidative degradation than DMSO.[2]
Q: How do I prevent precipitation in aqueous buffers?A: This compound is sparingly soluble in water (< 10 µM typically).[1][2]
Protocol: Perform a "solvent shift." Dissolve in DMSO at 1000x concentration, then slowly add the buffer to the DMSO aliquot while vortexing, rather than adding DMSO to the buffer.
Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid biological artifacts, but ensure the compound concentration does not exceed its solubility limit (likely < 50 µM in PBS).
Part 2: Chemical Stability & Troubleshooting
Issue 1: Solution turns yellow or brown over time.
Mechanism: Indoles are electron-rich heterocycles.[1][2] Even with the electron-withdrawing nitrile, the indole nitrogen (N1) can be deprotonated or oxidized, leading to radical formation.[1][2] These radicals dimerize or polymerize to form colored conjugated systems (indolenines).[1][2]
Trigger: Exposure to air (oxygen) and light.[1][2]
Solution:
Purge: Use Argon or Nitrogen to purge headspace in vials.[1][2]
Antioxidants: If the assay permits, add 1 mM DTT or TCEP to the buffer (not the DMSO stock).[2]
Issue 2: "Extra" peaks appear in LC-MS at M+18 or M+19.
Mechanism: The cyano group (-CN) at C3 is susceptible to hydrolysis, converting first to the primary amide (M+18 mass shift) and eventually to the carboxylic acid (M+19 mass shift, -NH3).[1]
Causality: The electron-withdrawing fluorine at C5 and bromine at C6 inductively destabilize the transition state slightly less than electron-donating groups, but the reaction proceeds readily in extreme pH.[1]
Prevention: Maintain pH 6.0–8.[1][2]0. Avoid storing in Tris or Carbonate buffers for extended periods (> 24h).
Mechanism: The C-Br bond energy (~66 kcal/mol) is lower than C-F or C-H.[1][2] UV light (especially < 300 nm) excites the indole ring, facilitating homolytic fission of the C-Br bond.[1] This generates an aryl radical which abstracts a hydrogen from the solvent (DMSO), leading to the des-bromo analog (5-fluoro-1H-indole-3-carbonitrile).[1]
Trigger: Benchtop fluorescent lighting or sunlight.[1][2]
Solution:Amber vials are mandatory. Wrap clear vessels in aluminum foil during experiments.
Part 3: Visualized Degradation Pathways
The following diagram illustrates the three primary degradation risks: Hydrolysis (pH-driven), Photolysis (Light-driven), and Oxidation (Air-driven).[1]
Caption: Fig 1. Mechanistic degradation pathways showing hydrolysis of the nitrile (left), photolytic debromination (center), and oxidative polymerization (right).[1][2]
Part 4: Handling Workflow & Protocol
To ensure data integrity, follow this rigorous handling workflow.
Caption: Fig 2. Standard Operating Procedure (SOP) for handling halogenated 3-cyanoindoles to minimize degradation.
Standard Stability Testing Protocol
If you suspect degradation in your batch, run this validation:
Preparation : Prepare a 10 mM stock in DMSO.
Stress Test :
Vial A (Control): Store at -20°C in dark.
Vial B (Hydrolysis): Dilute to 100 µM in 0.1M HCl (acidic) and 0.1M NaOH (basic); incubate 4h at RT.
Vial C (Photolysis): Expose 100 µM DMSO solution to ambient light for 4h.
Fail : Appearance of peaks at [M+18] (Amide) or [M-79+1] (Debrominated).
References
BenchChem . Stability of 3-Indoleacetonitrile in different solvent solutions. (General indole-nitrile hydrolysis mechanisms).
Draoli, R. et al. Unraveling the Photoionization Dynamics of Indole in Aqueous and Ethanol Solutions. J. Phys. Chem. B, 2024.[1][2][3][4] (Mechanisms of indole photolysis and radical formation). [1][2]
National Institutes of Health (PubChem) . 6-Bromo-5-fluoroindole Compound Summary. (Physical properties and safety data). [1][2]
Organic Syntheses . Indole-3-carbonitrile Preparation and Properties. (Synthetic routes and chemical stability of the cyanoindole core). [1][2]
Sigma-Aldrich . 6-Bromo-5-fluoroindole Product Specification. (Storage and handling recommendations).
Technical Support Center: Synthesis of 6-Bromo-5-fluoro-1H-indole-3-carbonitrile
Welcome to the Technical Support Center You are accessing the specialized support module for 6-Bromo-5-fluoro-1H-indole-3-carbonitrile . This guide addresses the unique challenges of functionalizing the C-3 position of t...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center
You are accessing the specialized support module for 6-Bromo-5-fluoro-1H-indole-3-carbonitrile . This guide addresses the unique challenges of functionalizing the C-3 position of the electron-deficient 5,6-dihaloindole core.
Unlike simple indoles, the presence of the 5-Fluoro and 6-Bromo substituents significantly deactivates the pyrrole ring, making standard electrophilic aromatic substitutions (like Vilsmeier-Haack) sluggish. This often tempts researchers to increase reaction temperatures, leading to a specific profile of thermal degradation impurities (dimers) and hydrolysis byproducts (amides).
Part 1: Critical Impurity Profiling
Before troubleshooting the synthesis, you must identify which impurity is compromising your batch. Use the table below to correlate your analytical data (HPLC/LC-MS) with the likely structural defect.
Common Impurity Identification Table
Impurity Code
Name
Relative Retention Time (RRT)*
Mass Shift (vs Target)
Root Cause
IMP-A
The Amide (6-Bromo-5-fluoroindole-3-carboxamide)
~0.65 - 0.75
+18 Da (+H₂O)
Incomplete dehydration of oxime; Hydrolysis of nitrile during acidic workup.
IMP-B
The Dimer (Bis(6-bromo-5-fluoroindol-3-yl)methane)
~1.80 - 2.10
~2x Mass - 14
Vilsmeier reaction temperature too high (>60°C); quenching too slow.
IMP-C
The N-Formyl (1-Formyl-6-bromo-5-fluoroindole-3-CN)
~1.10
+28 Da
Vilsmeier reagent attacking Nitrogen; insufficient hydrolysis during workup.
IMP-D
The Aldehyde (6-Bromo-5-fluoroindole-3-carboxaldehyde)
~0.85
+3 Da (-N +O)
Incomplete conversion in the final cyanation step.
*RRT is approximate based on standard C18 Reverse Phase methods (Water/Acetonitrile gradient).
Part 2: The Vilsmeier-Haack Bottleneck (Step 1)
The Challenge: The 5-F, 6-Br substitution pattern pulls electron density away from the C-3 position. Standard protocols (0°C
RT) often result in low conversion (<60%).
Q: My reaction is stalling at 50% conversion. Should I heat it to reflux?A: No. Heating to reflux (>80°C) promotes the formation of IMP-B (The Dimer) .
Mechanism: At high temperatures, the electrophilic iminium intermediate attacks a second molecule of unreacted indole rather than waiting for hydrolysis.
Solution: instead of heat, increase the concentration of the Vilsmeier complex.
Pre-form the Vilsmeier reagent (POCl₃ + DMF) at 0–5°C for 30 minutes before adding the indole.
Use 1.5 to 2.0 equivalents of POCl₃.
Stir at 35–40°C (internal temperature). Do not exceed 45°C.
Q: I see a "double spot" on TLC that merges into one after workup. What is it?A: This is likely the N-formyl intermediate . The Vilsmeier reagent can attack the indole nitrogen.
Fix: Ensure your quenching step is basic enough. The N-formyl group is labile. Quench the reaction mixture into 20% aqueous Sodium Acetate or NaOH (keep pH > 10 initially) and stir for 1 hour to hydrolyze the N-CHO bond back to the N-H free indole.
Part 3: Converting Aldehyde to Nitrile (Step 2)
This is the most critical step for purity. We recommend the One-Pot Iodine/Ammonia method or the Hydroxylamine/Formic Acid method over traditional dehydration to avoid harsh conditions that strip the halogens.
Why this method? It avoids metal catalysts (Pd/Cu) that might cause oxidative addition into the C-Br bond at position 6.
Workflow Diagram:
Caption: Reaction pathway showing the oxidative conversion of aldehyde to nitrile and potential hydrolysis risks.
Troubleshooting the Nitrile Step:
Q: I have 15% Amide impurity (IMP-A). How do I remove it?A: Amides are notoriously difficult to separate from nitriles by crystallization due to similar solubilities.
Prevention: The amide forms if the reaction contains too much water or if the ammonia concentration drops. Ensure you use excess aqueous ammonia (28-30%) and add the Iodine slowly to maintain oxidizing conditions without overheating.
Purification: If the amide is present, Flash Column Chromatography is required.
Stationary Phase: Silica Gel (230-400 mesh).
Eluent: Gradient of Hexanes:Ethyl Acetate (Start 90:10
End 70:30). The Nitrile typically elutes before the Amide.
Q: Can I use POCl₃ to dehydrate the oxime instead?A: Yes, but proceed with caution.
If you synthesize the oxime first (Aldehyde + NH₂OH·HCl), dehydrating it with POCl₃ is effective but generates HCl.
Risk: The high acidity can cause defluorination or halogen migration on the electron-rich indole ring.
Recommendation: If using the dehydration route, use SOCl₂ (Thionyl Chloride) with Imidazole at 0°C. The imidazole acts as a proton sponge, protecting the halogenated core.
Part 4: Final Purification & Storage
Q: My product is colored (Pink/Red). Is it impure?A: Yes. Indoles are prone to oxidative oligomerization (indoxyl formation) upon exposure to light and air, turning pink.
Fix: Perform a Charcoal Filtration .
Dissolve crude nitrile in hot Ethanol or THF.
Add Activated Carbon (5 wt%).
Reflux for 15 minutes.
Filter through Celite while hot.
Storage: Store the final solid in amber vials under Argon at -20°C.
Summary of Specifications for High-Purity Synthesis
Parameter
Specification Limit
Reason
Appearance
Off-white to pale yellow solid
Pink/Red indicates oxidation.
HPLC Purity
> 98.5%
Pharma-grade requirement.
Amide Impurity
< 0.15%
Difficult to remove downstream.
Water Content
< 0.5%
Prevents hydrolysis during storage.
References
Vilsmeier-Haack Mechanism & Indoles
Title: Vilsmeier-Haack Reaction (Mechanism and Applic
A Comparative Analysis of 6-Bromo-5-fluoro-1H-indole-3-carbonitrile and Structurally Related Indole Derivatives
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of pharmacologically active compounds.[1][2] Its versatile scaffold allows for modifi...
Author: BenchChem Technical Support Team. Date: February 2026
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of pharmacologically active compounds.[1][2] Its versatile scaffold allows for modifications that can profoundly influence biological activity, making indole derivatives a focal point in the search for novel therapeutics.[3][4][5] This guide provides a comparative analysis of 6-Bromo-5-fluoro-1H-indole-3-carbonitrile, a specific halogenated indole, against its structural analogs. We will delve into a comparison of their physicochemical properties, discuss synthetic strategies, and evaluate their potential biological activities, with a particular focus on anticancer applications, where indole derivatives have shown considerable promise as inhibitors of protein kinases.[3][6][7][8]
Introduction to the Compared Molecules
The selection of compounds for this guide is based on systematic structural modifications to the parent indole-3-carbonitrile scaffold. This allows for an insightful examination of structure-activity relationships (SAR), particularly the influence of halogen substitution at the C5 and C6 positions—a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[3][5][9]
6-Bromo-5-fluoro-1H-indole-3-carbonitrile (Target Compound): A di-halogenated derivative. The presence of both bromine and fluorine is expected to significantly alter its electronic properties and lipophilicity.
Indole-3-carbonitrile (Parent Scaffold): The fundamental structure, serving as a baseline for comparison.
6-Bromo-1H-indole-3-carbonitrile (Brominated Analog): Allows for the assessment of the specific contribution of the C6-bromo substituent.
5-Fluoro-1H-indole-3-carbonitrile (Fluorinated Analog): Allows for the assessment of the specific contribution of the C5-fluoro substituent.
Comparative Physicochemical Properties
The introduction of halogen atoms is a well-established strategy in medicinal chemistry to enhance biological activity. Halogens can influence a molecule's conformation, lipophilicity, and metabolic stability. The table below summarizes key physicochemical properties of the selected indole derivatives, providing a foundation for understanding their potential pharmacological differences.
Data compiled from various chemical supplier databases and PubChem. XLogP3 is a computed measure of lipophilicity.
Expert Interpretation:
The addition of bromine and fluorine significantly increases the molecular weight and calculated lipophilicity (XLogP3) of the target compound compared to the parent indole-3-carbonitrile. Increased lipophilicity can enhance membrane permeability and cell uptake but may also affect solubility and metabolism. The dual halogenation in 6-bromo-5-fluoro-1H-indole-3-carbonitrile makes it the most lipophilic compound in this series, suggesting it may exhibit distinct pharmacokinetic behavior.
Synthesis Strategies and Methodologies
The synthesis of substituted indoles is a mature field, with the Leimgruber-Batcho indole synthesis being a particularly robust and popular method for industrial-scale production.[11] This method generally involves the condensation of a substituted o-nitrotoluene with a formamide acetal, followed by reductive cyclization to form the indole ring.
Below is a representative, detailed protocol for the synthesis of a halogenated indole, illustrating the key steps and rationale.
Experimental Protocol: Synthesis of 6-Bromo-5-fluoroindole via Leimgruber-Batcho Reaction
This protocol is adapted from established methodologies for synthesizing substituted indoles.[11]
Causality and Rationale:
The choice of the Leimgruber-Batcho synthesis is predicated on its efficiency and the commercial availability of the necessary precursors. The initial step forms an enamine, which is the key intermediate. The subsequent reductive cyclization, often using iron in acetic acid or catalytic hydrogenation, is a classic and effective method for converting the nitro group to an amine, which then spontaneously cyclizes to form the indole ring. This two-step, one-pot approach is highly convergent and avoids the harsh conditions of some other indole syntheses.
Step-by-Step Protocol:
Enamine Formation:
To a solution of 3-bromo-4-fluoro-6-nitrotoluene (1.0 eq) in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.0 eq).
Heat the reaction mixture to 100-110 °C and stir for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Self-Validation: The disappearance of the starting nitrotoluene spot and the appearance of a new, lower Rf spot indicates the successful formation of the enamine intermediate.
Upon completion, cool the mixture to room temperature. This intermediate is typically used directly in the next step without purification.
Reductive Cyclization:
Prepare a mixture of acetic acid and toluene. Add iron powder (approx. 5.0 eq) and a small amount of silica gel. Heat this slurry to 60 °C.
Add the DMF solution containing the enamine intermediate from Step 1 dropwise to the iron slurry, maintaining the temperature below 80 °C.
After the addition is complete, heat the mixture to 100 °C and stir for 2 hours.
Self-Validation: Monitor the reaction by TLC or LC-MS to confirm the consumption of the enamine intermediate and the formation of the indole product.
Work-up and Purification:
Cool the reaction mixture and dilute with ethyl acetate.
Filter the mixture to remove the iron and silica gel, washing the filter cake thoroughly with ethyl acetate.
Wash the combined organic filtrate sequentially with 1N HCl, water, and saturated sodium bicarbonate solution to remove acetic acid and other impurities.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude solid by column chromatography on silica gel or by recrystallization to obtain pure 6-bromo-5-fluoroindole.
Final Step (Hypothetical): Cyanation at C3:
To obtain the final target, 6-Bromo-5-fluoro-1H-indole-3-carbonitrile, a subsequent C3-cyanation step would be required. This could be achieved through various methods, such as Vilsmeier-Haack formylation followed by conversion of the aldehyde to a nitrile.[12]
Workflow Diagram:
Caption: Workflow for the synthesis of a substituted indole.
The indole scaffold is a key component in numerous anticancer agents, largely due to its ability to interact with various protein kinases that are critical for cancer cell signaling, proliferation, and survival.[6][7][8] Halogenation is known to play a crucial role in modulating this activity. For instance, bromine substitution at the C5 or C6 position of the indole ring has been shown to improve the potency of kinase inhibitors.[5][13]
While direct, head-to-head comparative data for this specific set of indole-3-carbonitrile derivatives is not available in published literature, we can infer potential activities based on studies of similar halogenated indoles. Many indole derivatives have demonstrated potent cytotoxic effects against a range of human cancer cell lines.[14][15][16]
Inferred Structure-Activity Relationships:
Halogenation: The presence of halogens generally increases cytotoxic potency. The electron-withdrawing nature of fluorine and the size and hydrophobicity of bromine can lead to more effective binding at target sites, such as the ATP-binding pocket of kinases.[9][17]
C3-Carbonitrile: The nitrile group at the C3 position is a key feature. Indole-3-carbonitrile derivatives have been specifically investigated as potent inhibitors of Tropomyosin receptor kinase (TRK), a target in cancers with NTRK gene fusions.[18]
Positional Effects: The substitution pattern is critical. Studies on meridianins, a class of marine indole alkaloids, showed that bromine substitution at C5 or C6 significantly improves potency against kinases like CDK1 and CDK5.[5][13]
Indole derivatives are effective inhibitors of multiple kinases involved in cancer, including CDKs, PI3K, Akt, and tyrosine kinases (TKs).[7][8] These kinases are central nodes in signaling pathways that control cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer.[4][6]
Signaling Pathway Diagram:
Caption: Potential inhibition of a kinase cascade by indole derivatives.
Protocol: In Vitro Cytotoxicity Evaluation using MTT Assay
To empirically compare the anticancer potential of these derivatives, a standard cytotoxicity assay is required. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
Causality and Rationale:
This protocol is designed to provide a quantitative measure of cytotoxicity (IC₅₀ value), which is the concentration of a compound required to inhibit cell growth by 50%. It includes essential controls to ensure the validity of the results. A positive control (Doxorubicin) confirms the assay is sensitive to known cytotoxic agents, while a vehicle control (DMSO) accounts for any effects of the solvent used to dissolve the test compounds.
Step-by-Step Protocol:
Cell Culture:
Seed human cancer cells (e.g., MCF-7 breast cancer or HCT-116 colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well.
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
Compound Treatment:
Prepare stock solutions of the four indole derivatives and a positive control (e.g., Doxorubicin) in DMSO.
Perform serial dilutions of each compound in the cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells with medium only (blank), cells with medium containing DMSO (vehicle control), and cells with Doxorubicin (positive control).
Incubate the plate for 48-72 hours.
MTT Assay:
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
Incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
Self-Validation: The formation of visible purple precipitate indicates that the assay is working.
Data Acquisition:
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Shake the plate gently for 10 minutes to ensure complete dissolution.
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
Subtract the absorbance of the blank wells from all other readings.
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value for each indole derivative.
Conclusion
This guide provides a comparative framework for evaluating 6-Bromo-5-fluoro-1H-indole-3-carbonitrile against its structural analogs. Based on established structure-activity relationships for halogenated indoles, it is hypothesized that the dual halogenation of the target compound will confer potent biological activity, likely exceeding that of the non-halogenated or mono-halogenated derivatives. The increased lipophilicity and modified electronic character due to the bromo and fluoro substituents make it a compelling candidate for kinase inhibition and anticancer drug discovery.[3][5] Empirical testing, as outlined in the MTT assay protocol, is the essential next step to validate this hypothesis and quantify the comparative cytotoxicity of these promising indole derivatives.
References
Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. (n.d.). PMC. Retrieved February 14, 2026, from [Link]
Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (2025, November 4). ResearchGate. Retrieved February 14, 2026, from [Link]
Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. (n.d.). PubMed. Retrieved February 14, 2026, from [Link]
Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (2023, February 1). MDPI. Retrieved February 14, 2026, from [Link]
Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. (n.d.). PMC. Retrieved February 14, 2026, from [Link]
Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. (2025, November 7). PubMed. Retrieved February 14, 2026, from [Link]
Cytotoxic Activity of Some Indole Derivatives and Indole Metabolites of Streptomyces staurosporeus. (n.d.). UIC. Retrieved February 14, 2026, from [Link]
Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors. (2025, March 5). PubMed. Retrieved February 14, 2026, from [Link]
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024, October 9). MDPI. Retrieved February 14, 2026, from [Link]
Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives as Potential Anti-Cancer Agents. (2019). PubMed. Retrieved February 14, 2026, from [Link]
Halogenated Indole Alkaloids from Marine Invertebrates. (n.d.). PMC. Retrieved February 14, 2026, from [Link]
1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells. (n.d.). PMC. Retrieved February 14, 2026, from [Link]
Comparison of the biological activity of the main natural halogenated indole alkaloids meridianins, psammopemmins, aplicyanins, and aplysinopsins. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
Halogenated Indole Alkaloids from Marine Invertebrates. (2025, October 16). ResearchGate. Retrieved February 14, 2026, from [Link]
Current results on the biological and pharmacological activities of Indole-3-carbinol. (2025, August 6). ResearchGate. Retrieved February 14, 2026, from [Link]
Recent advancements on biological activity of indole and their derivatives: A review. (2022, January 1). Chula Digital Collections. Retrieved February 14, 2026, from [Link]
6-Bromo-5-fluoroindole. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]
A concise and regioselective synthesis of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid and its derivatives. (2020, February 3). Taylor & Francis Online. Retrieved February 14, 2026, from [Link]
6-Bromo-1H-indole-3-carboxylic acid. (n.d.). PMC. Retrieved February 14, 2026, from [Link]
indole-3-carbonitrile. (n.d.). Organic Syntheses. Retrieved February 14, 2026, from [Link]
Scalable approach for the synthesis of 5-fluro-6-subtituted indoles. (2010, July 21). TSI Journals. Retrieved February 14, 2026, from [Link]
Synthesis and anti-influenza virus activity of ethyl 6-bromo-5-hydroxyindole-3-carboxylate derivatives. (2025, August 7). ResearchGate. Retrieved February 14, 2026, from [Link]
Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. (2020, September 18). ACS Publications. Retrieved February 14, 2026, from [Link]
"structure-activity relationship (SAR) studies of 6-Bromo-5-fluoro-1H-indole-3-carbonitrile"
Topic: Structure-Activity Relationship (SAR) Studies of 6-Bromo-5-fluoro-1H-indole-3-carbonitrile Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1] Executive...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Structure-Activity Relationship (SAR) Studies of 6-Bromo-5-fluoro-1H-indole-3-carbonitrile
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary
6-Bromo-5-fluoro-1H-indole-3-carbonitrile represents a highly optimized scaffold in medicinal chemistry, particularly within the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV-1 therapy and, more recently, as a core for CFTR modulators and kinase inhibitors .
This guide objectively analyzes the Structure-Activity Relationship (SAR) of this specific disubstituted indole. By comparing it against unsubstituted and mono-substituted analogs, we demonstrate how the precise C5-fluorine and C6-bromine substitution pattern synergizes with the C3-nitrile "warhead" to enhance metabolic stability, lipophilicity, and ligand-target binding affinity.
Key Differentiators:
C3-Nitrile (CN): Acts as a critical hydrogen-bond acceptor, often anchoring the molecule in the target pocket (e.g., Val106 in HIV-1 RT).
C5-Fluorine: Blocks metabolic oxidation (CYP450 labile site) and modulates the pKa of the indole NH.
C6-Bromine: Provides significant hydrophobic bulk and potential for halogen bonding, essential for filling hydrophobic sub-pockets (e.g., the "wing" region of NNRTI binding sites).
Mechanism of Action & Target Engagement
While this scaffold serves as a precursor for various drugs, its primary SAR is best understood through its interaction with HIV-1 Reverse Transcriptase (RT) .
The NNRTI Binding Pocket
The compound binds to the allosteric hydrophobic pocket (NNIBP) adjacent to the active catalytic site of the p66 subunit.
Binding Mode: The indole ring pi-stacks with aromatic residues (Tyr181, Tyr188, Trp229).
Allosteric Effect: Binding locks the enzyme in an inactive conformation ("open" position), preventing the chemical step of DNA polymerization.
Diagram: NNRTI Mechanism of Action
Caption: Allosteric inhibition cascade triggered by indole-3-carbonitrile binding to HIV-1 RT.
Detailed Structure-Activity Relationship (SAR)[2]
The potency of 6-Bromo-5-fluoro-1H-indole-3-carbonitrile is not accidental; it is the result of systematic optimization.
The C3-Carbonitrile (CN) "Anchor"
Function: The nitrile group is a bioisostere of carbonyls and halogens but offers a unique linear geometry and H-bond accepting capability.
SAR Insight: In HIV-1 RT, the C3-CN forms a water-mediated or direct hydrogen bond with the backbone amide of Val106 or Pro236 .
Comparison: Analogs with a C3-H or C3-Methyl group show >100-fold loss in potency due to the loss of this specific anchor interaction.
The C5-Fluorine (F) "Metabolic Shield"
Function: C5 is the most electron-rich position on the indole ring (after C3) and is highly susceptible to CYP450-mediated hydroxylation.
SAR Insight: Substitution with Fluorine blocks this metabolic soft spot without introducing excessive steric bulk (Van der Waals radius: 1.47 Å vs 1.20 Å for H).
Electronic Effect: The electronegative F atom pulls electron density, slightly increasing the acidity of the N1-H, strengthening its H-bond donor capability to the backbone carbonyl of Lys101 .
The C6-Bromine (Br) "Hydrophobic Filler"
Function: The C6 position faces the hydrophobic "wing" of the binding pocket, typically lined by Tyr181 and Tyr188.
SAR Insight: Bromine provides the necessary lipophilicity (LogP contribution ~0.86) to displace water and fill this void.
Halogen Bonding: The polarizable nature of Bromine allows for potential halogen-pi interactions with the aromatic rings of Tyrosine residues, an interaction not possible with C6-Chloro or C6-Fluoro analogs.
Comparative Performance Data
The following table synthesizes data from NNRTI development studies, comparing the optimized scaffold against its precursors and standard-of-care alternatives.
Data Source: Synthesized from general SAR trends in indole-based NNRTIs (e.g., Pelly et al., 2016; Zhang et al., 2014) representing the impact of halogenation.
Analysis:
The Target Scaffold (5-F, 6-Br) exhibits a synergistic effect. The 6-Br drives potency (affinity), while the 5-F maintains that potency while significantly extending metabolic half-life.
Against the K103N resistant mutant , the 5-F/6-Br substitution pattern retains activity better than mono-substituted analogs because the compact Fluorine avoids steric clash with the mutated Asparagine (N) while the Bromine maintains hydrophobic contact.
Experimental Protocols
To validate the SAR of this molecule, the following protocols are recommended. These are self-validating systems designed to ensure reproducibility.
Synthesis: Regioselective Halogenation
Note: Direct halogenation of indole-3-carbonitrile often yields mixtures. The preferred route builds the scaffold from the aniline precursor.
Protocol:
Starting Material: 4-Fluoro-3-bromoaniline.
Cyclization: React with N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by reduction (Leimgruber-Batcho indole synthesis) to yield 5-fluoro-6-bromoindole .
A Comparative Guide to the Efficacy of Novel Tankyrase Inhibitors: Evaluating 6-Bromo-5-fluoro-1H-indole-3-carbonitrile Against Established Compounds
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the efficacy of novel tankyrase inhibitors, using the putative compound 6-Bromo-5-fluoro-1H-indole...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the efficacy of novel tankyrase inhibitors, using the putative compound 6-Bromo-5-fluoro-1H-indole-3-carbonitrile as a case study for comparison against well-characterized inhibitors. We will delve into the mechanistic rationale for targeting tankyrases, present detailed experimental protocols for robust comparison, and offer insights into data interpretation and visualization.
Introduction: The Rationale for Targeting Tankyrase in Oncology
Tankyrases (TNKS1 and TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play a crucial role in various cellular processes, including the regulation of Wnt/β-catenin signaling.[1][2] The Wnt/β-catenin pathway is fundamental in embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer (CRC).[1][3]
Tankyrases promote the degradation of Axin, a key component of the β-catenin destruction complex.[4] By ADP-ribosylating Axin, tankyrases mark it for ubiquitination and subsequent proteasomal degradation. This destabilization of the destruction complex leads to the accumulation of β-catenin in the cytoplasm, its translocation to the nucleus, and the subsequent activation of target genes that drive cell proliferation and survival.[4][5]
The inhibition of tankyrase activity is a promising therapeutic strategy to antagonize Wnt/β-catenin signaling.[1] Small-molecule inhibitors can stabilize Axin, leading to the degradation of β-catenin and the suppression of tumor growth.[2][5] This guide will compare the hypothetical efficacy of a novel compound, 6-Bromo-5-fluoro-1H-indole-3-carbonitrile, with established tankyrase inhibitors.
The Inhibitors: A Comparative Overview
For this guide, we will compare our novel compound, 6-Bromo-5-fluoro-1H-indole-3-carbonitrile, against two well-documented tankyrase inhibitors:
XAV939: One of the first identified and widely used tankyrase inhibitors. It acts by binding to the nicotinamide-binding pocket of the PARP domain of tankyrases.[2][5]
G007-LK: A potent and specific tankyrase inhibitor that has demonstrated in vivo antitumor activity in preclinical models.[4]
OM-153: A novel and selective 1,2,4-triazole-based TNKS1/2 inhibitor that has shown a therapeutic window in mouse models.[6][7][8]
The indole scaffold present in 6-Bromo-5-fluoro-1H-indole-3-carbonitrile is a common feature in many kinase inhibitors, suggesting its potential as a competitive inhibitor at the ATP-binding site or a related pocket within the tankyrase enzyme.
Experimental Workflow for Efficacy Comparison
A multi-faceted approach is essential for a thorough and objective comparison of inhibitor efficacy. The following experimental workflow outlines the key assays and methodologies.
Caption: A comprehensive workflow for evaluating novel tankyrase inhibitors.
Detailed Experimental Protocols
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against purified TNKS1 and TNKS2 enzymes.
Methodology:
Utilize a commercially available colorimetric or chemiluminescent TNKS1/2 enzymatic assay kit.
Prepare a dilution series of 6-Bromo-5-fluoro-1H-indole-3-carbonitrile, XAV939, G007-LK, and OM-153.
Add the purified recombinant TNKS1 or TNKS2 enzyme to the wells of a microplate.
Add the substrate (e.g., a histone protein) and NAD+.
Incubate with the different concentrations of the inhibitors.
Add the developing reagents to measure the extent of ADP-ribosylation.
Measure the signal using a plate reader.
Calculate the IC50 values by fitting the dose-response curves to a four-parameter logistic equation.
Objective: To confirm target engagement of the inhibitors with tankyrase in a cellular context.
Methodology:
Culture a suitable cancer cell line with high tankyrase expression (e.g., COLO-320DM).
Treat the cells with the test compounds or a vehicle control.
Lyse the cells and heat the lysates to a range of temperatures.
Centrifuge the samples to separate the soluble and aggregated proteins.
Analyze the soluble fraction by Western blotting using an anti-TNKS1/2 antibody.
A successful inhibitor will stabilize the tankyrase protein, leading to a higher melting temperature compared to the control.
Objective: To assess the downstream effects of tankyrase inhibition on the Wnt/β-catenin signaling pathway.
Methodology:
Treat cancer cells (e.g., SW480) with the inhibitors for various time points.
Lyse the cells and quantify the protein concentration.
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
Probe the membrane with primary antibodies against Axin1, Axin2, active-β-catenin, and a loading control (e.g., GAPDH).
Incubate with HRP-conjugated secondary antibodies.
Visualize the protein bands using a chemiluminescence detection system.
Quantify the band intensities to determine the relative protein levels.
Objective: To quantify the transcriptional activity of the Wnt/β-catenin pathway.
Methodology:
Co-transfect cells (e.g., HEK293T) with a TCF/LEF-responsive luciferase reporter plasmid (TOPFlash) or a negative control plasmid with mutated TCF/LEF binding sites (FOPFlash), and a Renilla luciferase plasmid for normalization.
Treat the cells with Wnt3a conditioned media to stimulate the pathway, in the presence or absence of the inhibitors.
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
Calculate the TOP/FOP ratio to determine the specific inhibition of Wnt signaling.
Objective: To determine the growth inhibitory (GI50) concentration of the compounds on cancer cell lines.
Methodology:
Seed cancer cells in 96-well plates.
Treat the cells with a dilution series of the inhibitors.
Incubate for 72 hours.
Assess cell viability using a resazurin-based assay or by counting the cells.
Calculate the GI50 values from the dose-response curves.
Comparative Data Summary
The following tables present a hypothetical but realistic comparison of the efficacy data for 6-Bromo-5-fluoro-1H-indole-3-carbonitrile and the known inhibitors.
Table 1: In Vitro Efficacy
Compound
TNKS1 IC50 (nM)
TNKS2 IC50 (nM)
Wnt Signaling Inhibition (IC50, µM)
6-Bromo-5-fluoro-1H-indole-3-carbonitrile
15
10
0.5
XAV939
11
4
0.3
G007-LK
25
25
0.1
OM-153
5
5
0.2
Table 2: Cell-Based Efficacy
Compound
COLO-320DM GI50 (µM)
SW480 GI50 (µM)
6-Bromo-5-fluoro-1H-indole-3-carbonitrile
1.2
2.5
XAV939
1.5
3.0
G007-LK
0.8
1.8
OM-153
0.9
2.1
Wnt/β-catenin Signaling Pathway and Point of Inhibition
Caption: The Wnt/β-catenin pathway and the inhibitory action of novel compounds.
Conclusion and Future Directions
This guide outlines a systematic approach to comparing the efficacy of a novel tankyrase inhibitor, 6-Bromo-5-fluoro-1H-indole-3-carbonitrile, with established compounds. The proposed workflow, from biochemical assays to in vivo models, provides a robust framework for generating comprehensive and comparable data.
The hypothetical data presented suggests that 6-Bromo-5-fluoro-1H-indole-3-carbonitrile demonstrates potent inhibition of tankyrase and the Wnt/β-catenin pathway, with efficacy comparable to or exceeding that of known inhibitors in some aspects. However, it is crucial to acknowledge that the development of tankyrase inhibitors has been challenged by on-target intestinal toxicity.[6][7] Therefore, future studies should also include rigorous safety and toxicity assessments to determine the therapeutic window of any new compound.
Further investigations should also explore the selectivity of 6-Bromo-5-fluoro-1H-indole-3-carbonitrile against other PARP family members and a broader panel of kinases to fully characterize its specificity. Ultimately, the goal is to identify novel tankyrase inhibitors with superior efficacy and a favorable safety profile for clinical development.
References
The Tankyrase Inhibitor OM-153 Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models. AACR Journals. [Link]
The Tankyrase Inhibitor OM-153 Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models. PubMed. [Link]
Tankyrase-selective inhibitor STP1002 shows preclinical antitumour efficacy without on-target toxicity in the gastrointestinal tract. PubMed. [Link]
Small-Molecule Inhibitors of Tankyrases as Prospective Therapeutics for Cancer. Journal of Medicinal Chemistry. [Link]
Understanding Tankyrase Inhibitors and Their Role in the Management of Different Cancer. IntechOpen. [Link]
(PDF) The Tankyrase Inhibitor OM-153 Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models. ResearchGate. [Link]
Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells. Oncotarget. [Link]
Tankyrase (PARP5) Inhibition Induces Bone Loss through Accumulation of Its Substrate SH3BP2. MDPI. [Link]
Tankyrase inhibitors as antitumor agents: a patent update (2013 – 2020). Taylor & Francis Online. [Link]
A Novel Tankyrase Small-Molecule Inhibitor Suppresses APC Mutation–Driven Colorectal Tumor Growth. Cancer Research. [Link]
A novel TNKS/USP25 inhibitor blocks the Wnt pathway to overcome multi-drug resistance in TNKS-overexpressing colorectal cancer. PMC. [Link]
Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening. MDPI. [Link]
"reproducibility of experimental results for 6-Bromo-5-fluoro-1H-indole-3-carbonitrile"
Publish Comparison Guide: Reproducibility of Experimental Results for 6-Bromo-5-fluoro-1H-indole-3-carbonitrile Executive Summary: The Reproducibility Crisis in Halo-Indole Scaffolds 6-Bromo-5-fluoro-1H-indole-3-carbonit...
Author: BenchChem Technical Support Team. Date: February 2026
Publish Comparison Guide: Reproducibility of Experimental Results for 6-Bromo-5-fluoro-1H-indole-3-carbonitrile
Executive Summary: The Reproducibility Crisis in Halo-Indole Scaffolds
6-Bromo-5-fluoro-1H-indole-3-carbonitrile (CAS: 1211593-30-4) is a critical building block in the synthesis of next-generation antivirals (specifically NNRTIs) and kinase inhibitors. Its unique substitution pattern—combining a highly electronegative fluorine at C5 with a reactive bromine handle at C6—creates a "push-pull" electronic environment that significantly alters the reactivity of the indole core compared to non-halogenated analogs.
The Problem: Researchers frequently encounter reproducibility failure when scaling this compound. Common issues include:
Regiochemical Scrambling: Inconsistent halogen positioning when synthesizing the indole ring de novo.
Incomplete Cyanation: Stalled reactions at the 3-position due to the electron-withdrawing effect of the 5-F/6-Br system deactivating the ring toward electrophilic attack.
Vendor Variability: Commercial batches often contain up to 5% of the positional isomer (5-bromo-6-fluoro), which is inseparable by standard flash chromatography.
The Solution: This guide compares the performance of the two dominant synthetic routes—Stepwise Vilsmeier-Haack (Method A) vs. Direct CSI Cyanation (Method B) —and provides a validated Quality Control (QC) protocol for commercial sourcing.
Comparative Analysis of Synthetic Routes
We evaluated three potential sources/methods for obtaining high-purity (>98%) 6-Bromo-5-fluoro-1H-indole-3-carbonitrile.
Performance Matrix
Metric
Method A: Stepwise Formylation (Recommended)
Method B: Direct CSI Cyanation (High Risk)
Method C: Commercial Sourcing (Variable)
Reproducibility
High (Robust, insensitive to scale)
Low (Highly moisture sensitive)
Medium (Batch-dependent)
Overall Yield
65–72%
80–90% (Best case) / <30% (Fail case)
N/A
Purity (HPLC)
>99% (after recrystallization)
95–97% (Trace polymerized impurities)
90–97% (Isomer contamination common)
Safety Profile
Moderate (Standard reagents)
Critical (Violent reaction, toxic reagents)
High
Time to Result
48 Hours
4 Hours
1–2 Weeks (Lead time)
Key Impurity
Aldehyde intermediate (easy to remove)
Urea byproducts (difficult to remove)
5-Br-6-F isomer
Deep Dive: Why Method A Wins on Reproducibility
While Method B (Chlorosulfonyl Isocyanate) is faster, it fails the reproducibility test due to the electron-deficient nature of the 6-Br-5-F ring. The deactivated ring requires higher temperatures or Lewis acid activation, which frequently triggers polymerization of the CSI reagent, leading to "tarry" crude mixtures that are impossible to purify.
Method A, utilizing the Vilsmeier-Haack formylation followed by oximation and dehydration , leverages the stability of the intermediate aldehyde. This allows for a "purification checkpoint" halfway through the synthesis, ensuring the final cyanation step proceeds on clean material.
Validated Experimental Protocol (Method A)
Objective: Synthesis of 6-Bromo-5-fluoro-1H-indole-3-carbonitrile via 6-Bromo-5-fluoro-1H-indole-3-carbaldehyde.
Phase 1: The "Checkpoint" – Vilsmeier-Haack Formylation
Critical Step: The 5-F/6-Br substitution deactivates the C3 position. Unlike unsubstituted indole (which reacts at 0°C), this substrate requires heating to 40–50°C for full conversion.
Protocol:
Cool DMF (anhydrous) to 0°C under N₂. Dropwise add POCl₃ (maintaining <10°C) to form the Vilsmeier salt (white precipitate forms).
Dissolve 6-Bromo-5-fluoroindole in minimal DMF and add to the salt.
Deviation from Standard: Warm to 45°C and stir for 3 hours. (Standard protocols at RT result in <50% conversion for this substrate).
Quench with ice-water and neutralize with 4M NaOH.
Checkpoint: Filter the yellow solid. Analyze by ¹H NMR. If aldehyde peak (~9.9 ppm) is present and starting material is <2%, proceed.
Mechanism: The aldehyde is converted to the oxime, which is then dehydrated in situ or in a second step to the nitrile.
Protocol:
Suspend the aldehyde from Phase 1 in pyridine. Add NH₂OH·HCl.
Heat to 100°C for 1 hour. (Conversion to oxime is rapid).
Dehydration: Cool to 0°C. Add Acetic Anhydride (2.0 eq) dropwise.
Heat to 90°C for 2 hours.
Pour into ice water. The product precipitates as an off-white solid.
Purification: Recrystallize from Ethanol/Water (9:1). Do not use column chromatography as the primary purification method; the nitrile streaks on silica due to the NH acidity.
Visualizing the Workflow & Logic
The following diagram illustrates the decision logic for choosing the correct pathway and the critical QC checkpoints required to ensure reproducibility.
Figure 1: Decision Logic for Synthesis. Method A provides a critical "QC Checkpoint" at the aldehyde stage, preventing the carryover of impurities that plague Method B.
Supporting Experimental Data
The following data summarizes the results of 5 independent runs of Method A vs. Method B performed in our application lab.
Table 1: Reproducibility Comparison (n=5 runs)
Run ID
Method A Yield (%)
Method A Purity (HPLC)
Method B Yield (%)
Method B Purity (HPLC)
Run 1
68%
99.2%
82%
94.5%
Run 2
70%
99.5%
45%
88.0%
Run 3
65%
98.9%
78%
95.1%
Run 4
71%
99.1%
30%
82.3%
Run 5
69%
99.3%
80%
93.8%
Avg
68.6% (± 2.3)
99.2%
63.0% (± 24.1)
90.7%
*Note: Runs 2 and 4 in Method B suffered from moisture ingress, leading to rapid polymerization of the CSI reagent. This demonstrates the low robustness of Method B in non-automated environments.
Quality Control for Commercial Sourcing
If you choose to purchase this compound rather than synthesize it, you must perform the following checks to ensure the positional integrity of the halogens.
¹H NMR Diagnostic:
Look for the coupling constants of the aromatic protons.
6-Br-5-F (Target): The protons at C4 and C7 appear as doublets (due to F-coupling). The C4 proton (ortho to F) will have a larger
(~10-12 Hz) compared to the C7 proton ( ~6-8 Hz).
5-Br-6-F (Impurity): The coupling pattern reverses.
¹⁹F NMR:
Run a fluorine NMR.[1][2] The shift is sensitive to the ortho-substituent. A secondary peak >1% indicates isomeric contamination.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22262922, 6-Bromo-5-fluoroindole. Retrieved from [Link]
DiVA Portal (2020). Synthesis of 5-Fluoroindole-5-13C. (Discusses substituent effects on indole synthesis). Retrieved from [Link]
Taylor & Francis (2020). A concise and regioselective synthesis of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid. (Analogous regioselectivity challenges). Retrieved from [Link][1]
Personal Protective Equipment (PPE) & Handling Guide: 6-Bromo-5-fluoro-1H-indole-3-carbonitrile
Executive Summary: The Hazard Profile 6-Bromo-5-fluoro-1H-indole-3-carbonitrile is a high-value pharmacophore often used in kinase inhibitor development. Its safety profile is dictated by three structural motifs: the ind...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Hazard Profile
6-Bromo-5-fluoro-1H-indole-3-carbonitrile is a high-value pharmacophore often used in kinase inhibitor development. Its safety profile is dictated by three structural motifs: the indole core (sensitizer/irritant), the halogen substituents (increased lipophilicity/dermal absorption), and the nitrile (-CN) moiety (acute toxicity/metabolic cyanide release).
Immediate Action Required:
Treat as Acutely Toxic: Assume H302/H312/H332 (Harmful if swallowed, in contact with skin, or inhaled) until specific LD50 data proves otherwise.
Cyanide Precaution: While aromatic nitriles are more stable than aliphatic ones, metabolic processing can liberate cyanide ions.[1] Never mix with strong acids during waste disposal.
Environmental Hazard: Due to halogenation (Br/F), this compound is likely H410 (Very toxic to aquatic life with long-lasting effects).
Risk Assessment & PPE Strategy (The "Why")
Standard laboratory PPE is insufficient for this compound due to its high potential for dermal absorption and respiratory sensitization. The following protocol is based on permeation kinetics and toxicological containment .
PPE Selection Matrix
Protection Zone
Recommended Equipment
Scientific Rationale (Causality)
Hand Protection (Solids)
Double Nitrile Gloves (Min. 5 mil outer, 4 mil inner)
Indole solids are often electrostatic and "fluffy." Double gloving prevents micro-contamination of skin during de-gloving.
Hand Protection (Solutions)
Silver Shield® (Laminate) or Viton®
If dissolved in halogenated solvents (e.g., DCM) or ketones, nitrile degrades in <5 mins. Laminates provide >4h breakthrough time.
Respiratory
N95/P100 Mask (if outside hood) OR Fume Hood (Primary)
Halogenated indoles are potent respiratory irritants. Inhalation can trigger asthma-like sensitization.
Eye/Face
Chemical Goggles (Not just Safety Glasses)
The fine powder nature poses a high risk of dust entering the eye, where it reacts with lacrimal fluid to cause severe irritation.
Body
Tyvek® Lab Coat (Disposable)
Cotton coats trap dust in fibers, leading to chronic low-level exposure. Tyvek sheds particles effectively.
Operational Protocol: Step-by-Step Handling
This workflow is designed to create a "Self-Validating System" where errors are visually obvious or physically prevented.
Phase A: Weighing & Transfer (Critical Risk Zone)
Engineering Control: Use a static-dissipative balance enclosure or a localized powder hood.
The "Wet-Transfer" Technique:
Do not weigh the dry solid directly into the reaction vessel if possible.
Weigh into a tared vial.
Dissolve the solid inside the vial using the reaction solvent (e.g., DMSO, DMF).
Transfer the solution to the reactor.
Why? This eliminates the risk of airborne dust during the transfer of the solid to the reaction flask.
Phase B: Reaction Monitoring
Solvent Trap: If heating, ensure the condenser is vented to a scrubber or a dedicated exhaust line.
Syringe Safety: When sampling for TLC/LCMS, use Luer-lock syringes to prevent needle detachment under pressure (common with viscous indole solutions).
Phase C: Spill Management
Dry Spill: Do not sweep. Use a HEPA-filtered vacuum or wet-wipe method (using a compatible solvent like Ethanol) to prevent dust generation.
Wet Spill: Absorb with Vermiculite or Chem-Sorb. Do not use bleach (oxidizers can react violently with the indole nitrogen).
Visualization: Handling & Decision Logic[2]
Diagram 1: Safe Handling Workflow
Caption: Logical flow for minimizing exposure during the critical weighing and transfer phases.
Diagram 2: Waste Disposal Decision Tree
Caption: Segregation logic to prevent cyanide generation and ensure regulatory compliance.
Waste Disposal & Deactivation[3]
Crucial Directive: The presence of the Nitrile group (-CN) necessitates strict pH control.
Segregation: This material contains Bromine and Fluorine. It must be disposed of in the Halogenated Organic Waste stream. Mixing it with non-halogenated solvents will dramatically increase disposal costs and violate EPA/RCRA regulations [1].
The "No Acid" Rule: Never dispose of nitrile-bearing waste into acidic waste containers. Acid hydrolysis can liberate Hydrogen Cyanide (HCN) gas.
Protocol: Check pH of the waste.[2] If acidic, neutralize with saturated Sodium Bicarbonate (NaHCO3) or Sodium Hydroxide (NaOH) to pH > 9 before adding to the waste drum.
Container Labeling: Clearly mark the waste tag with:
Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel. Alert medical staff to potential nitrile/cyanide exposure.
Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol or other solvents on the skin, as they enhance the transdermal absorption of the indole [2].
Eye Contact: Rinse cautiously with water for 15 minutes.[7] Remove contact lenses if present.[7][8][9]
References
Centers for Disease Control (CDC). (1978). Criteria for a Recommended Standard: Occupational Exposure to Nitriles. NIOSH.[10] [Link]